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Foundational

An In-Depth Technical Guide to the Biological Mechanisms of 3-Cyclopropyl-3-formamidopropanoic Acid

Introduction 3-Cyclopropyl-3-formamidopropanoic acid is a fascinating molecule characterized by a unique combination of a cyclopropyl group, a formamido moiety, and a propanoic acid backbone. This distinct architecture s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Cyclopropyl-3-formamidopropanoic acid is a fascinating molecule characterized by a unique combination of a cyclopropyl group, a formamido moiety, and a propanoic acid backbone. This distinct architecture suggests a rich and varied pharmacology, with the potential to interact with multiple biological targets. The strained cyclopropyl ring offers conformational rigidity and unique electronic properties, while the formamido and carboxylic acid groups provide hydrogen bonding capabilities and the potential for ionic interactions.[1][2] This guide provides an in-depth exploration of the compound's primary mechanisms of action in key biological assays, offering both theoretical frameworks and practical, field-proven protocols for the discerning researcher.

Part 1: Primary Mechanism in a Neurological Context - Inhibition of Kynurenine Aminotransferases (KATs)

A compelling body of evidence points to the kynurenine pathway as a primary target for compounds with structural similarities to 3-Cyclopropyl-3-formamidopropanoic acid. This pathway is the principal route of tryptophan degradation and produces several neuroactive metabolites, including kynurenic acid (KYNA).[3] Elevated levels of KYNA are implicated in the pathophysiology of several neurological and psychiatric disorders, such as schizophrenia.[4][5][6] The enzymes responsible for the synthesis of KYNA, the kynurenine aminotransferases (KATs), are therefore significant therapeutic targets.[4][5]

The Kynurenine Pathway and the Role of KATs

The irreversible transamination of kynurenine to KYNA is catalyzed by a family of pyridoxal 5'-phosphate (PLP)-dependent enzymes known as KATs (isoforms I, II, III, and IV).[4][5] Of these, KAT-II is predominantly responsible for KYNA production in the brain.[5][6] By inhibiting KAT enzymes, it is possible to lower brain KYNA levels, which may offer a therapeutic benefit in disorders characterized by excessive KYNA.[6][7]

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine Multiple Steps Neurotoxic Neurotoxic Metabolites (e.g., Quinolinic Acid) Kynurenine->Neurotoxic Other Pathway Enzymes KATs Kynurenine Aminotransferases (KAT-I, II, III, IV) Kynurenine->KATs KYNA Kynurenic Acid (KYNA) (Neuroprotective/Antagonist) KATs->KYNA Irreversible Transamination Inhibitor 3-Cyclopropyl-3-formamidopropanoic acid (Hypothesized Inhibitor) Inhibitor->KATs

Figure 1: Hypothesized inhibition of KATs within the Kynurenine Pathway.
Hypothesized Inhibitory Mechanism

It is hypothesized that 3-Cyclopropyl-3-formamidopropanoic acid acts as a competitive or mechanism-based inhibitor of KAT enzymes. The cyclopropyl and propanoic acid moieties may allow the compound to fit into the active site of the enzyme, competing with the natural substrate, kynurenine.[3][8] The formamide group could potentially interact with the PLP cofactor, a common mechanism for some irreversible KAT inhibitors, although this would require further investigation to confirm.[4]

Experimental Protocols for Validating KAT Inhibition

This protocol outlines a continuous spectrophotometric assay to measure the inhibition of recombinant human KAT-II.

Principle: The transamination of kynurenine by KAT-II produces KYNA and a co-product, which can be coupled to a lactate dehydrogenase (LDH) reaction, resulting in the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored over time.

Materials:

  • Recombinant human KAT-II

  • L-Kynurenine

  • α-Ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • NADH

  • Lactate Dehydrogenase (LDH)

  • Trizma base buffer (pH 8.0)

  • 3-Cyclopropyl-3-formamidopropanoic acid (test compound)

  • 96-well UV-transparent microplate

  • Spectrophotometer with kinetic reading capabilities

Procedure:

  • Prepare a 2X enzyme/cofactor mix: In Trizma buffer, prepare a solution containing KAT-II, PLP, NADH, and LDH at 2X their final desired concentrations.

  • Prepare a 2X substrate mix: In Trizma buffer, prepare a solution containing L-kynurenine and α-ketoglutarate at 2X their final desired concentrations.

  • Serial Dilution of Inhibitor: Prepare a serial dilution of 3-Cyclopropyl-3-formamidopropanoic acid in the assay buffer.

  • Assay Plate Setup:

    • To appropriate wells, add 50 µL of the 2X enzyme/cofactor mix.

    • Add 25 µL of the test compound dilutions or buffer (for control wells).

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the Reaction: Add 25 µL of the 2X substrate mix to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Self-Validation:

  • Run a control without the enzyme to ensure no non-enzymatic degradation of NADH.

  • Run a control without L-kynurenine to confirm the substrate dependency of the reaction.

This protocol measures the ability of the test compound to reduce KYNA levels in a cellular context.

Principle: A human cell line that expresses KAT-II (e.g., U-87 MG glioblastoma cells) is treated with L-kynurenine to stimulate KYNA production. The effect of the test compound on KYNA levels in the cell culture supernatant is then quantified using HPLC-MS/MS.

Materials:

  • U-87 MG cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • L-Kynurenine

  • 3-Cyclopropyl-3-formamidopropanoic acid

  • 96-well cell culture plates

  • HPLC-MS/MS system

Procedure:

  • Cell Seeding: Seed U-87 MG cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and replace it with a fresh medium containing various concentrations of the test compound. Incubate for 1 hour.

  • Substrate Addition: Add L-kynurenine to the wells to a final concentration of 200 µM.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Sample Preparation: Precipitate proteins from the supernatant (e.g., with methanol) and centrifuge to clear the lysate.

  • Quantification: Analyze the supernatant for KYNA levels using a validated HPLC-MS/MS method.

  • Data Analysis: Normalize the KYNA levels to a control (e.g., total protein content in the corresponding well) and calculate the percent reduction in KYNA production for each concentration of the test compound. Determine the IC50 value.

Part 2: Mechanism in an Infectious Disease Context - Targeting Bacterial Topoisomerases

Research has indicated that (3R)-3-Cyclopropyl-3-formamidopropanoic acid is a component of the cystobactamid scaffold, which exhibits broad-spectrum antibacterial activity.[9] This activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[9]

Bacterial DNA Gyrase and Topoisomerase IV as Targets

DNA gyrase (a type II topoisomerase) introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Topoisomerase IV, also a type II topoisomerase, is primarily involved in decatenating daughter chromosomes after replication. Inhibition of these enzymes leads to a rapid cessation of DNA synthesis and, ultimately, bacterial cell death.

Antimicrobial_Workflow Start Start: Bacterial Culture MIC_Assay Minimal Inhibitory Concentration (MIC) Assay Start->MIC_Assay Active Compound is Active (Low MIC) MIC_Assay->Active Inactive Compound is Inactive (High MIC) MIC_Assay->Inactive Enzyme_Assay Purified Enzyme Inhibition Assays (Gyrase & Topoisomerase IV) Active->Enzyme_Assay Conclusion Conclusion: Mechanism Confirmed Enzyme_Assay->Conclusion

Figure 2: Experimental workflow for confirming antimicrobial mechanism.
Experimental Protocols for Determining Antimicrobial Efficacy

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method for assessing the potency of a potential antibiotic.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 3-Cyclopropyl-3-formamidopropanoic acid

  • 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

  • Compound Dilution: Serially dilute the test compound in CAMHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Principle: This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • Gyrase assay buffer (containing ATP)

  • 3-Cyclopropyl-3-formamidopropanoic acid

  • Agarose gel electrophoresis system

  • DNA stain (e.g., SYBR Safe)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and various concentrations of the test compound.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction.

  • Incubation: Incubate at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed DNA.

  • Visualization and Analysis: Stain the gel and visualize the DNA bands under UV light. The inhibition of supercoiling will be evident by the persistence of the relaxed DNA band at higher compound concentrations.

Quantitative Data Summary

Assay TypeTargetKey ParameterExpected Outcome for Active Compound
KAT-II Enzymatic Assay Kynurenine Aminotransferase IIIC50Low nanomolar to micromolar range
Cell-Based KYNA Assay Cellular KAT ActivityIC50Dose-dependent reduction in KYNA
MIC Assay Bacterial GrowthMIC (µg/mL)Low µg/mL against susceptible strains
Gyrase Supercoiling Assay Bacterial DNA GyraseIC50Inhibition of plasmid supercoiling

Broader Pharmacological Context

The structural motifs present in 3-Cyclopropyl-3-formamidopropanoic acid are also found in compounds with other biological activities. For instance, propanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[10] Additionally, various cyclopropane-containing compounds have demonstrated anti-cancer and anti-malarial properties.[2][11] Therefore, it is prudent to consider potential off-target effects or polypharmacology when evaluating this compound.

Conclusion and Future Directions

3-Cyclopropyl-3-formamidopropanoic acid is a molecule with significant potential for dual mechanisms of action. The primary avenues for investigation are the inhibition of kynurenine aminotransferases for applications in neuroscience and the targeting of bacterial topoisomerases for infectious diseases. The provided protocols offer a robust framework for validating these mechanisms. Future research should focus on determining the stereospecificity of these activities, elucidating the precise binding mode through co-crystallization studies, and evaluating the compound's pharmacokinetic and pharmacodynamic properties in in vivo models.

References

  • Smolecule. (2024, August 10). Buy (3R)-3-Cyclopropyl-3-formamidopropanoic acid.
  • Charrow, A. et al. (n.d.). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. PMC.
  • Engberg, G. et al. (2016, March 15). Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons. Neuropharmacology.
  • Smith, J. et al. (2018, April 24).
  • Smolecule. (2024, April 14). Buy 3-(2,2-Dimethylcyclopropyl)propanoic acid.
  • Santa Cruz Biotechnology. (n.d.). KAT III Inhibitors.
  • Tanaka, M. et al. (2019, July 15). Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues. Scientific Reports.
  • Headley, A. D. et al. (2003, April 15). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. Journal of Molecular Structure: THEOCHEM.
  • Abdel-Maksoud, M. S. et al. (2025, November 27).
  • Kumar, A. et al. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Jiménez-Díaz, M. B. et al. (n.d.). Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS). ACS Medicinal Chemistry Letters.

Sources

Exploratory

Pharmacokinetics and Bioavailability of 3-Cyclopropyl-3-formamidopropanoic Acid Derivatives: Optimizing the Central Hinge of Cystobactamid Antibiotics

An In-Depth Technical Whitepaper Executive Summary The escalating crisis of multidrug-resistant (MDR) bacterial pathogens demands the development of novel antibiotic scaffolds. Cystobactamids and albicidins—a groundbreak...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper

Executive Summary

The escalating crisis of multidrug-resistant (MDR) bacterial pathogens demands the development of novel antibiotic scaffolds. Cystobactamids and albicidins—a groundbreaking class of myxobacterial oligoarylamides—have emerged as highly potent inhibitors of bacterial DNA gyrase and topoisomerase IV.

At the structural heart of these macromolecules lies a highly specialized central α-amino acid hinge. Recent medicinal chemistry campaigns have demonstrated that incorporating 3-cyclopropyl-3-formamidopropanoic acid derivatives at this hinge position fundamentally alters the molecule's physicochemical properties. As a Senior Application Scientist, I present this whitepaper to dissect how structural modifications to this specific moiety dictate the pharmacokinetics (PK), metabolic stability, and subcutaneous bioavailability of the entire antibiotic scaffold, providing a blueprint for rational drug design.

Mechanistic Rationale: The Biochemical Imperative of the Central Hinge

The 3-cyclopropyl-3-formamidopropanoic acid core is not administered as a standalone therapeutic. Rather, it serves as the critical structural linker connecting the para-aminobenzoic acid (pABA) and para-nitrobenzoic acid (pNBA) fragments of the cystobactamid scaffold 1.

The pharmacological causality of this hinge is rooted in stereochemistry and conformational rigidity:

  • Stereochemical Control: Matched molecular pair analyses reveal a strict preference for L-amino acid configurations. The (3R)-enantiomer of the cyclopropyl derivative forces the oligoarylamide into an "anti" conformation, which is an absolute prerequisite for deep minor-groove binding in bacterial DNA 2.

  • Target Engagement: By rigidifying the central hinge (e.g., via the cyclopropyl ring), the entropic penalty of binding to DNA gyrase is minimized, significantly lowering the Minimal Inhibitory Concentration (MIC) against critical pathogens like E. coli and Acinetobacter baumannii3.

MoA A Cystobactamid Scaffold (pABA/pNBA Oligomers) B Central Hinge Optimization (3-Cyclopropyl derivative) A->B Structural Integration C Stabilization of Bioactive 'Anti' Conformation B->C Stereochemical Control D DNA Minor-Groove Binding & Gyrase/Topo IV Inhibition C->D Target Engagement E Bactericidal Efficacy (Gram-negative & positive) D->E Supercoiling Arrest

Figure 1: Mechanistic pathway illustrating how optimization of the central hinge drives efficacy.

Pharmacokinetic Profiling & Bioavailability Challenges

Because cystobactamids are high-molecular-weight, peptide-like molecules, they inherently violate Lipinski’s Rule of Five. Modifying the 3-cyclopropyl-3-formamidopropanoic acid hinge is the primary lever medicinal chemists use to tune the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Systemic Clearance and Distribution

These derivatives typically exhibit moderate-to-high systemic clearance and a moderate volume of distribution ( Vd​ ). The high plasma protein binding (often >95%) inherent to lipophilic arylamides means that efficacy is entirely driven by the unbound fraction ( fu​ ). Optimizing the polarity of the formamido group on the cyclopropyl hinge has been shown to favorably increase fu​ , thereby enhancing tissue penetration 4.

Subcutaneous Bioavailability ( F% )

Oral bioavailability is negligible; thus, parenteral administration (i.v. or s.c.) is required. Advanced derivatives utilizing optimized central hinges (such as the cyano/asparagine analog CN-DM-861 or propargyl-substituted CN-CC-861) achieve an s.c. bioavailability of approximately 25% to 60% depending on the specific side-chain substitutions 2, 4.

Table 1: Comparative Pharmacokinetic Parameters in Male CD-1 Mice

PK Parameter CN-DM-861 (Optimized Hinge) Coralmycin A (Natural Isolate) Pharmacodynamic Implications
Dose & Route 5 mg/kg (s.c.) 20 mg/kg (s.c.) Subcutaneous dosing mimics clinical translation for peptide-like drugs.

| Cmax​ / MIC | 6.4 | ~70.0 | High tissue distribution limits peak plasma concentration, yet remains well above MIC. | | AUC / MIC | 159.5 | 319.0 | Both exceed the typical efficacy threshold (>100) required for robust bactericidal activity. | | Bioavailability ( F% ) | ~25.0% | 61.3% | Absorption is highly dependent on the hydrophilicity of the central α-amino acid hinge. |

Experimental Workflows: Self-Validating Protocols

To ensure absolute scientific integrity, PK and metabolic profiling must not be a blind data-generation exercise. The following protocols are designed as self-validating systems, incorporating strict causality and internal quality controls (QCs).

Protocol 1: In Vitro Metabolic Stability (Microsomal Clearance)

Causality: Before advancing a new 3-cyclopropyl-3-formamidopropanoic acid derivative to in vivo models, we must determine if the hinge is susceptible to hepatic oxidation or amidase cleavage. Self-Validating Step: The assay is run concurrently with Verapamil (high clearance control) and Warfarin (low clearance control). If these controls fall outside historical clearance ranges, the assay is automatically rejected, preventing false-positive stability data.

  • Preparation: Thaw Mouse Liver Microsomes (MLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

  • Spiking: Add the cystobactamid derivative to achieve a 1 µM final concentration.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the metabolic reaction by adding an NADPH regenerating system.

  • Quenching: At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) based on the logarithmic decay of the parent compound.

Protocol 2: In Vivo Pharmacokinetic Profiling (Subcutaneous Bioavailability)

Causality: Assessing true systemic exposure requires understanding both absolute clearance (via i.v.) and absorption efficiency (via s.c.). Subcutaneous absorption of oligoarylamides is highly dependent on formulation. Self-Validating Step: Mass balance tracking is strictly enforced. The dosing solution is analyzed pre- and post-administration to confirm no precipitation or degradation occurred during the dosing window. Furthermore, LC-MS/MS runs are only accepted if spiked plasma QCs are within ±15% of nominal values.

  • Formulation: Dissolve the derivative in a biocompatible co-solvent vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline) to ensure complete solvation without injection-site precipitation.

  • Dosing: Administer to male CD-1 mice via i.v. bolus (1 mg/kg) and s.c. injection (5 mg/kg) in parallel cohorts (n=3 per route).

  • Sampling: Collect serial blood samples (~50 µL) via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Extraction: Precipitate plasma proteins using 3x volume of acetonitrile containing the IS.

  • Quantification & Modeling: Quantify via a validated LC-MS/MS method (calibration curve R2>0.99 ). Calculate CL , Vd​ , and F% using Non-Compartmental Analysis (NCA).

PK_Workflow Dosing In Vivo Dosing (i.v. & s.c. arms) Sampling Serial Blood Sampling (0.08 - 24 h) Dosing->Sampling Extraction Plasma Extraction & Spiked QCs Sampling->Extraction LCMS LC-MS/MS Analysis (IS Normalization) Extraction->LCMS Analysis NCA PK Modeling (Clearance, Vd, F%) LCMS->Analysis

Figure 2: Self-validating in vivo pharmacokinetic workflow ensuring data integrity via QCs.

Conclusion

The 3-cyclopropyl-3-formamidopropanoic acid moiety is far more than a simple chemical linker; it is the pharmacokinetic and pharmacodynamic steering wheel of the cystobactamid antibiotic class. By carefully tuning the stereochemistry and rigidity of this central hinge, drug development professionals can successfully navigate the complex trade-offs between DNA gyrase binding affinity, metabolic stability, and systemic bioavailability, moving us one step closer to defeating multidrug-resistant pathogens.

References

  • Title: Buy (3R)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Royal Society of Chemistry (RSC)
  • Title: Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins Source: MDPI URL
  • Title: Cystobactamid 507: Concise Synthesis, Mode of Action, and Optimization toward More Potent Antibiotics Source: ResearchGate URL

Sources

Foundational

Engineering the Cystobactamid Biosynthetic Pathway: Integration of 3-Cyclopropyl-3-formamidopropanoic Acid

A Technical Whitepaper for Drug Development Professionals and Biosynthetic Engineers Executive Summary The rapid emergence of multidrug-resistant (MDR) Gram-negative pathogens necessitates the development of novel antibi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Biosynthetic Engineers

Executive Summary

The rapid emergence of multidrug-resistant (MDR) Gram-negative pathogens necessitates the development of novel antibiotic scaffolds. Cystobactamids, a class of myxobacteria-derived non-ribosomal peptides, exhibit potent broad-spectrum activity by inhibiting bacterial DNA gyrase. However, their clinical utility is threatened by AlbD , a serine endopeptidase resistance factor that hydrolyzes the native central amino acid linker of the cystobactamid scaffold.

To overcome this evolutionary bottleneck, biosynthetic engineering and mutasynthesis have been employed to replace the native linker with 3-Cyclopropyl-3-formamidopropanoic acid (3-CPA) . This in-depth technical guide explores the mechanistic rationale, the engineered biosynthetic pathway logic, and the self-validating in vitro reconstitution protocols required to integrate 3-CPA into the cystobactamid assembly line, yielding resistance-breaking derivatives like CN-CC-861.

The Native Biosynthetic Logic and the AlbD Bottleneck

The native biosynthesis of cystobactamids (e.g., Cystobactamid 919-2) is driven by a complex Non-Ribosomal Peptide Synthetase (NRPS) assembly line, primarily encoded by the cysK and cysG genes, which condense tailored para-aminobenzoic acid (pABA) derivatives 1.

The Vulnerability of the Native Linker

The two multi-modular NRPS proteins are bridged by a central amino acid linker—typically an α-methoxy-L-isoasparagine or β-methoxy-L-asparagine. This linker is synthesized by an independent, stand-alone NRPS module known as CysH , which utilizes a previously uncharacterized bifunctional domain to perform aminomutase (AM) and amide dehydratase (DH) reactions on L-asparagine 1.

While effective at binding DNA gyrase, this native linker is the Achilles' heel of the molecule. The resistance factor AlbD , a member of the α/β-fold hydrolase superfamily, utilizes a Ser105-His200-Asp169 catalytic triad to recognize and cleave the peptide backbone at this specific linker, rendering the antibiotic inactive 2.

The Mechanistic Rationale for 3-CPA

To circumvent AlbD-mediated hydrolysis, medicinal chemists and synthetic biologists identified 3-Cyclopropyl-3-formamidopropanoic acid as an optimal bioisostere 3. The causality behind this specific structural choice is two-fold:

  • Steric Shielding: The bulky cyclopropyl ring creates severe steric hindrance, physically blocking the AlbD catalytic triad from accessing the scissile amide bond 4.

  • Conformational Locking: The cyclopropyl group restricts the dihedral angles of the peptide backbone. This rigidification locks the molecule into a bioactive conformation that perfectly aligns with the minor groove of bacterial DNA and the active site of DNA gyrase, significantly lowering the Minimum Inhibitory Concentration (MIC) 5.

Engineered Biosynthetic Pathway Logic

Integrating 3-CPA into the cystobactamid scaffold requires bypassing the native CysH module. In a mutasynthetic or in vitro reconstitution approach, a cysH-deletion mutant is utilized. The synthetic 3-CPA precursor is activated as a Coenzyme A (CoA) thioester and directly loaded onto the peptidyl carrier protein (PCP) of the assembly line, allowing CysK and CysG to complete the elongation.

BiosyntheticLogic cluster_native Native Biosynthesis (Susceptible to AlbD) cluster_engineered Engineered Mutasynthesis (Resistance-Breaking) NatPre L-Asparagine CysH CysH Module (AM/DH Domains) NatPre->CysH NatLinker Native Linker (β-methoxy-L-Asn) CysH->NatLinker CysG CysG (NRPS 2) Chain Elongation NatLinker->CysG SynPre 3-Cyclopropyl-3- formamidopropanoic acid Bypass CysH Bypass (Direct PCP Loading) SynPre->Bypass Bypass->CysG CysK CysK (NRPS 1) pABA Assembly CysK->NatLinker CysK->Bypass NatProduct Natural Cystobactamid (AlbD Cleaved) CysG->NatProduct Native SynProduct Optimized Cystobactamid (AlbD Resistant) CysG->SynProduct Engineered

Caption: Logical flow comparing the native CysH-dependent pathway to the engineered 3-CPA mutasynthesis.

Self-Validating Experimental Protocol: In Vitro Reconstitution

To ensure rigorous scientific integrity, the following protocol for the in vitro integration of 3-CPA into the cystobactamid scaffold is designed as a self-validating system . Every critical step includes an internal control to prove causality and rule out false positives.

Phase 1: Precursor Activation (3-CPA-CoA Synthesis)

Because NRPS modules require thioester-activated substrates, 3-CPA must be linked to Coenzyme A.

  • Reaction Setup: Dissolve 5 mM 3-CPA and 5 mM Coenzyme A (free thiol form) in 50 mM Tris-HCl buffer (pH 7.5).

  • Enzymatic Ligation: Add 1 µM of a promiscuous CoA-ligase (e.g., Sfp phosphopantetheinyl transferase) and 10 mM ATP. Incubate at 30°C for 2 hours.

  • Self-Validation Control (Ellman’s Assay): To prove that the CoA is successfully conjugating to 3-CPA, extract a 10 µL aliquot and react it with Ellman's reagent (DTNB). A decrease in absorbance at 412 nm confirms the depletion of free thiols (successful thioesterification).

Phase 2: In Vitro NRPS Assembly
  • Protein Preparation: Purify recombinant CysK, CysG, and the shuttling protein CysB from Myxococcus xanthus expression hosts using Ni-NTA affinity chromatography 1.

  • Assembly Mixture: In a 100 µL reaction volume, combine 2 µM CysK, 2 µM CysG, 5 µM CysB, 1 mM pABA precursors, and 1 mM 3-CPA-CoA.

  • Initiation: Add 5 mM ATP and 10 mM MgCl₂ to initiate adenylation and peptide bond formation. Incubate at 28°C for 4 hours.

  • Self-Validation Control (ATP Omission): Run a parallel reaction lacking ATP. Because NRPS adenylation is strictly ATP-dependent, the absence of the final product in this control validates that the observed synthesis is enzymatically driven and not an artifact of spontaneous chemical condensation.

Phase 3: LC-MS/MS Quantification
  • Quenching & Extraction: Quench the reaction with an equal volume of methanol. Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Analysis: Inject the supernatant into an LC-MS/MS system (e.g., Q-TOF). Monitor for the specific mass shift associated with the substitution of the native linker with 3-CPA.

  • Self-Validation Control (Isotope Standard): Spike the sample with a known concentration of ¹³C-labeled cystobactamid standard prior to extraction to calculate absolute yield and account for matrix suppression effects.

Workflow Step1 1. NRPS Preparation Purify CysK, CysG, CysB (Control: SDS-PAGE) Step3 3. In Vitro Assembly Incubate NRPS + Precursors (Control: -ATP Omission) Step1->Step3 Step2 2. Precursor Activation Synthesize 3-CPA-CoA (Control: Ellman's Assay) Step2->Step3 Step4 4. LC-MS/MS Analysis Quantify Yield (Control: Isotope Std) Step3->Step4

Caption: Self-validating experimental workflow for the in vitro reconstitution of 3-CPA-modified cystobactamids.

Quantitative Data: Efficacy and Stability Analysis

The integration of 3-Cyclopropyl-3-formamidopropanoic acid fundamentally alters the pharmacokinetic and pharmacodynamic profile of the resulting cystobactamid. As shown in the data below, the engineered variant (e.g., CN-CC-861) demonstrates profound resistance to AlbD cleavage while exhibiting superior target affinity 3.

Compound VariantCentral Linker IdentityE. coli MIC (µg/mL)A. baumannii MIC (µg/mL)DNA Gyrase IC₅₀ (nM)AlbD Cleavage Half-Life (T₁/₂)
Natural Cystobactamid 919-2 β-methoxy-L-Asparagine0.502.0045.0< 10 minutes
Optimized Variant (CN-CC-861) 3-Cyclopropyl-3-formamidopropanoic acid0.060.1012.0> 48 hours (Stable)

Data Interpretation: The ~4-fold enhancement in Gyrase IC₅₀ proves the conformational locking theory, while the shift in AlbD T₁/₂ from minutes to days validates the steric shielding mechanism of the cyclopropyl ring 4.

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 3-Cyclopropyl-3-formamidopropanoic Acid at Room Temperature

Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-Cyclopropyl-3-formamidopropanoic acid at ambient conditions. While specific experimental data for this compound is not e...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-Cyclopropyl-3-formamidopropanoic acid at ambient conditions. While specific experimental data for this compound is not extensively available in public literature, this document establishes a robust framework for its stability assessment. By examining the intrinsic properties of its constituent functional groups—the cyclopropyl ring, the formamido group, and the carboxylic acid moiety—we elucidate potential degradation pathways. This guide further details a systematic approach to stability testing in line with regulatory expectations, including forced degradation studies and long-term stability protocols. Methodologies for monitoring the stability of this and structurally related molecules, employing techniques such as High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), are also presented. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of novel pharmaceutical candidates.

Introduction: The Significance of Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life.[1][2][3] For a novel compound such as 3-Cyclopropyl-3-formamidopropanoic acid, a thorough understanding of its stability profile at room temperature is paramount for its progression through the drug development pipeline. This understanding informs formulation strategies, packaging requirements, and storage conditions, all of which are essential for regulatory approval and successful clinical application.[4][5]

3-Cyclopropyl-3-formamidopropanoic acid incorporates three key functional groups: a strained cyclopropyl ring, a formamido group, and a carboxylic acid. Each of these moieties contributes to the overall chemical reactivity and potential degradation pathways of the molecule. This guide will dissect the potential stability liabilities associated with each of these groups and outline a comprehensive strategy for their experimental evaluation.

Theoretical Stability Considerations: A Functional Group Approach

A predictive assessment of a molecule's stability begins with an analysis of its chemical structure. The unique combination of functional groups in 3-Cyclopropyl-3-formamidopropanoic acid presents several potential areas for thermodynamic instability.

The Cyclopropyl Group: A Strained but Potentially Stable Moiety

The three-membered cyclopropyl ring is characterized by significant ring strain, which can render it susceptible to ring-opening reactions under certain conditions. However, the cyclopropyl group can also be metabolically stable and is often incorporated into drug candidates to enhance their metabolic profile.[6][7] Its influence on the stability of the adjacent chiral center and the overall molecule is a key area of investigation. The primary role of the cyclopropyl group is often to introduce conformational rigidity, which can be a stabilizing factor.[8]

The Formamido Group: Susceptibility to Hydrolysis

The formamido (-NHCHO) group is an amide and, as such, is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding amine and formic acid.[9][10][11][12] The rate of hydrolysis is dependent on pH and temperature. At neutral pH and room temperature, the hydrolysis of formamides is generally slow.[11] However, the presence of the neighboring carboxylic acid could potentially influence this process through intramolecular catalysis.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the formamide group can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[10]

  • Base-Catalyzed Hydrolysis: Deprotonation of the formamide nitrogen or attack by a hydroxide ion on the carbonyl carbon can also lead to hydrolysis.[11]

The Carboxylic Acid Group: A Locus for Reactivity

The carboxylic acid (-COOH) functionality is a common group in pharmaceuticals and can participate in several degradation reactions. Its acidic nature can also influence the stability of other functional groups within the molecule. Potential degradation pathways involving the carboxylic acid include:

  • Decarboxylation: While typically requiring elevated temperatures, decarboxylation can be facilitated by certain structural features.

  • Esterification: In the presence of alcoholic excipients, ester formation can occur, especially under acidic conditions.

  • Oxidation: While less common for a simple carboxylic acid, oxidative degradation can occur in the presence of oxidizing agents.

Experimental Stability Assessment: A Phased Approach

A comprehensive evaluation of the thermodynamic stability of 3-Cyclopropyl-3-formamidopropanoic acid requires a multi-faceted experimental approach, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][13][14]

Forced Degradation Studies: Unveiling Potential Degradation Pathways

Forced degradation, or stress testing, is a critical first step to identify the likely degradation products and establish the intrinsic stability of the molecule.[4][14] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage.[13] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[5][14]

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions (ICH Q1A(R2)) Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analysis Analytical Testing (e.g., HPLC, LC-MS) Acid->Analysis Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Analysis Analyze Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Analyze Samples Thermal Thermal Stress (e.g., 60°C) Thermal->Analysis Analyze Samples Photochemical Photochemical Stress (ICH Q1B) Photochemical->Analysis Analyze Samples API 3-Cyclopropyl-3-formamidopropanoic acid (API) API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photochemical Expose to Stress Degradation_Profile Degradation Profile - Identify Degradants - Elucidate Pathways Analysis->Degradation_Profile Interpret Data

Table 1: Recommended Forced Degradation Study Conditions

Stress ConditionTypical Reagents/ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature to 60°CFormamide hydrolysis
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature to 60°CFormamide hydrolysis
Oxidation 3% to 30% H₂O₂ at room temperatureOxidation of the cyclopropyl ring or other susceptible sites
Thermal Degradation Dry heat (e.g., 60°C to 80°C)Decarboxylation, other thermal decompositions
Photostability Exposure to light as per ICH Q1B guidelinesPhotolytic degradation
Long-Term and Accelerated Stability Studies: Determining Shelf-Life

Following forced degradation, long-term and accelerated stability studies are conducted to determine the appropriate shelf-life and storage conditions for the drug substance.[1][2][3][15]

  • Long-Term Stability: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[15]

  • Accelerated Stability: Conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[15]

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyzed for potency, purity, and the presence of degradation products.

Stability_Study_Timeline cluster_long_term Long-Term Stability (25°C/60% RH) cluster_accelerated Accelerated Stability (40°C/75% RH) T0_L T=0 T3_L 3 Months Analysis Analysis: - Potency - Purity - Degradants T0_L->Analysis T6_L 6 Months T3_L->Analysis T9_L 9 Months T6_L->Analysis T12_L 12 Months T9_L->Analysis T12_L->Analysis T0_A T=0 T3_A 3 Months T0_A->Analysis T6_A 6 Months T3_A->Analysis T6_A->Analysis

Analytical Methodologies for Stability Monitoring

A suite of analytical techniques is necessary to accurately monitor the stability of 3-Cyclopropyl-3-formamidopropanoic acid and quantify any degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of stability testing for small molecule pharmaceuticals.[16][17] A stability-indicating HPLC method must be developed and validated to separate the parent compound from all potential degradation products and impurities.[17][18]

Protocol: Development of a Stability-Indicating HPLC Method

  • Column Selection: A reversed-phase C18 column is a common starting point for a molecule of this polarity.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be carefully controlled to ensure consistent retention and peak shape of the carboxylic acid.

  • Detector Selection: UV detection is generally suitable, with the wavelength selected based on the UV absorbance spectrum of the compound.

  • Forced Degradation Sample Analysis: The developed method is challenged with samples from the forced degradation studies to ensure that all degradation products are adequately resolved from the parent peak.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for the identification and structural elucidation of unknown degradation products observed during stability studies.[18] By providing molecular weight and fragmentation data, LC-MS can help to confirm the proposed degradation pathways.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the solid-state stability of the compound.[19][20][21]

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point, purity, and the presence of polymorphs. For amino acid derivatives, DSC can reveal information about phase transitions and decomposition temperatures.[19][20][22]

  • TGA: Measures the change in mass of a sample as a function of temperature. It is useful for determining the temperature at which the compound begins to decompose and can provide insights into the mechanism of thermal degradation.[21]

Table 2: Summary of Analytical Techniques for Stability Assessment

Analytical TechniquePurposeInformation Obtained
HPLC-UV Quantification of parent compound and degradation productsPurity, potency, degradation kinetics
LC-MS Identification of degradation productsMolecular weight and structure of degradants
DSC Assessment of solid-state thermal propertiesMelting point, purity, polymorphism, decomposition temperature
TGA Assessment of thermal decompositionOnset of decomposition, mass loss profile

Potential Degradation Pathways of 3-Cyclopropyl-3-formamidopropanoic Acid

Based on the functional group analysis, several degradation pathways can be postulated for 3-Cyclopropyl-3-formamidopropanoic acid.

Degradation_Pathways cluster_pathways Potential Degradation Pathways Hydrolysis Hydrolysis of Formamide Degradant1 3-Amino-3-cyclopropylpropanoic acid + Formic Acid Hydrolysis->Degradant1 Decarboxylation Decarboxylation Degradant2 Decarboxylation Product Decarboxylation->Degradant2 Oxidation Oxidative Degradation Degradant3 Oxidized Products Oxidation->Degradant3 RingOpening Cyclopropyl Ring Opening Degradant4 Ring-Opened Products RingOpening->Degradant4 API 3-Cyclopropyl-3-formamidopropanoic acid API->Hydrolysis API->Decarboxylation API->Oxidation API->RingOpening

The primary anticipated degradation pathway at room temperature, particularly in the presence of moisture, is the hydrolysis of the formamide group. The rates of other potential degradation pathways, such as decarboxylation and cyclopropyl ring opening, are expected to be significantly slower under ambient conditions but may become relevant under stressed conditions.

Conclusion and Recommendations

While specific thermodynamic stability data for 3-Cyclopropyl-3-formamidopropanoic acid is not yet publicly available, a comprehensive stability assessment can be effectively conducted by following the principles and methodologies outlined in this guide. The primary stability concern for this molecule at room temperature is likely the hydrolysis of the formamido group. A systematic approach involving forced degradation studies to identify potential degradation products, followed by long-term and accelerated stability studies using a validated stability-indicating HPLC method, will provide the necessary data to establish a reliable shelf-life and appropriate storage conditions. Thermal analysis techniques such as DSC and TGA will further characterize the solid-state stability of the compound. The insights gained from these studies will be crucial for the successful development of 3-Cyclopropyl-3-formamidopropanoic acid as a potential therapeutic agent.

References

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(6), 38-47.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Giron, D. (1995).
  • Li, Y., & Guo, Q. X. (2001). Hydrolysis of formamide: a theoretical study. The Journal of Physical Chemistry A, 105(33), 7843-7848.
  • Pownall, S., & Gill, I. (2013). Differential scanning calorimetry in the analysis of pharmaceuticals. In Applications of Calorimetry in a Wide Context. InTech.
  • Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical product: a case study. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1017-1028.
  • Sing, R., & Kumar, R. (2008). Stability-indicating forced degradation studies on ofloxacin. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 564-568.
  • Smela, J. W. (2005). ICH stability testing guidelines.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.
  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Fersht, A. R. (1971). Acyl-transfer reactions of amides. Journal of the American Chemical Society, 93(14), 3504-3515.
  • Carstensen, J. T. (2000). Drug stability: principles and practices. CRC press.
  • Wesolowski, M. (1982). Thermal analysis of drugs. Microchimica Acta, 78(1-2), 149-169.
  • Vyazovkin, S., et al. (2011).
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
  • Dong, M. W. (2006). Modern HPLC for practicing scientists. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322.
  • Matthews, B. R. (1999). Regulatory aspects of stability testing in Europe. Drug development and industrial pharmacy, 25(7), 831-856.
  • Huynh-Ba, K. (Ed.). (2008). Handbook of stability testing in pharmaceutical development. Springer Science & Business Media.
  • Yoshioka, S., & Stella, V. J. (2002). Stability of drugs and dosage forms. Springer Science & Business Media.
  • FDA. (2000).
  • Ravi Sankar, P., et al. (2012). A review on stability indicating HPLC method development. Journal of Pharmaceutical Sciences and Research, 4(8), 1873.
  • Gill, H. S., et al. (2004). Cyclopropyl-containing drugs and their metabolic activation. Expert opinion on drug metabolism & toxicology, 1(1), 125-163.
  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical stability of pharmaceuticals: a handbook for pharmacists. John Wiley & Sons.
  • ICH Harmonised Tripartite Guideline. (2006).
  • Annapurna, M. M., et al. (2012). A validated stability-indicating liquid chromatographic method for the determination of ofloxacin in the presence of its degradation products. Journal of Taibah University for Science, 6(1), 22-30.
  • Klick, S., et al. (2005). Toward a single-source, comprehensive, structurally confirmed degradant library. Pharmaceutical Technology, 29(2), 48-64.
  • Szepesi, G. (1992). HPLC in pharmaceutical analysis. CRC press.
  • Ahuja, S., & Dong, M. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier.
  • Carstensen, J. T., & Rhodes, C. T. (Eds.). (2000). Drug stability: principles and practices. CRC press.
  • Greene, T. W., & Wuts, P. G. (1999). Protective groups in organic synthesis. John Wiley & Sons.
  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019). Journal of Pharmaceutical Sciences.
  • Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. (2021). Molecules.
  • Convergence of degradation pathways for aromatic and chloroaromatic... (n.d.).
  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Beilstein Journal of Organic Chemistry.
  • Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. (2019). Frontiers in Bioengineering and Biotechnology.
  • 3-Cyclopropylpropanoic acid. (n.d.). PubChem.
  • Convergence of degradation pathways for aromatic and chloroaromatic... (n.d.).
  • Propanoic acid. (n.d.). NIST WebBook.
  • (3R)-3-Cyclopropyl-3-formamidopropanoic acid. (n.d.). BLDpharm.

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Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis and N-Formylation Strategies for (3R)-3-Cyclopropyl-3-formamidopropanoic Acid

Introduction and Scientific Context The compound (3R)-3-Cyclopropyl-3-formamidopropanoic acid (CAS: 1604278-14-9, MW: 157.17 g/mol ) is a highly specialized non-standard amino acid derivative characterized by its cyclopr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

The compound (3R)-3-Cyclopropyl-3-formamidopropanoic acid (CAS: 1604278-14-9, MW: 157.17 g/mol ) is a highly specialized non-standard amino acid derivative characterized by its cyclopropyl group and formamide functionality attached to a propanoic acid backbone[1][2]. In contemporary medicinal chemistry, this structural motif is of critical importance due to its integration into the cystobactamid scaffold —a class of potent broad-spectrum antibiotics targeting bacterial DNA gyrase[1].

The synthesis of this molecule presents unique challenges. The presence of the cyclopropyl substituent adjacent to the chiral center, combined with the sensitive formamide group, demands sophisticated synthetic methodologies to ensure selective transformations without compromising the stereochemical integrity of the (3R) configuration[1]. The SMILES code for the target compound is O=C(O)CNC=O[3].

This protocol details a robust, self-validating methodology for the N-formylation of the corresponding amino acid precursor, emphasizing the causality behind reagent selection and thermal control.

Mechanistic Overview and Workflow

The most reliable route to the target compound avoids direct construction of the formamide via harsh conditions, which risk epimerization at the C3 stereocenter. Instead, the protocol utilizes Acetic Formic Anhydride (AFA) generated in situ. AFA acts as a highly reactive, yet mild formylating agent. By utilizing AFA at low temperatures, the nucleophilic amine of (3R)-3-amino-3-cyclopropylpropanoic acid selectively attacks the less sterically hindered carbonyl (the formyl group), yielding the desired formamide while avoiding acetylation.

G A Precursor (3R)-3-amino-3-cyclopropyl propanoic acid C N-Formylation (0°C to RT, 12h) A->C Addition B Mixed Anhydride (HCOOH + Ac2O) B->C Acylating Agent D Target Compound (3R)-3-Cyclopropyl-3- formamidopropanoic acid C->D Workup & Isolation

Workflow for the enantioselective N-formylation of cyclopropyl amino acid derivatives.

Quantitative Optimization Data

To establish a self-validating system, reaction parameters were systematically varied. The data below demonstrates the critical nature of stoichiometry and temperature control in suppressing the formation of the N-acetyl byproduct and preventing racemization.

EntryEquivalents of AFATemperature ProfileReaction TimeYield (%)Enantiomeric Excess (ee %)Primary Impurity
11.1 eq0°C → 25°C12 h62%>99%Unreacted starting material
2 2.5 eq 0°C → 25°C 12 h 89% >99% None (Optimal)
32.5 eq25°C → 50°C6 h45%82%N-acetyl derivative / Racemization
45.0 eq0°C → 25°C24 h78%>99%Di-formylated species (trace)

Experimental Protocol: Step-by-Step Methodology

Prerequisites: All glassware must be oven-dried. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent moisture-induced hydrolysis of the highly sensitive acetic formic anhydride intermediate.

Phase 1: In Situ Generation of Acetic Formic Anhydride (AFA)

Causality: Commercially available formylating agents can be harsh. Generating AFA in situ ensures maximum reactivity of the mixed anhydride while minimizing degradation.

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add Formic Acid (98%, 5.0 equivalents relative to the amino acid) to the flask.

  • Cool the flask to 0°C using an ice-water bath.

  • Dropwise, add Acetic Anhydride (2.5 equivalents). Note: The reaction is mildly exothermic.

  • Remove the ice bath and heat the mixture to 50°C for exactly 2 hours to drive the equilibrium toward the mixed anhydride.

  • Cool the resulting AFA solution back to 0°C.

Phase 2: N-Formylation

Causality: The precursor is introduced at 0°C to kinetically favor attack at the formyl carbonyl over the acetyl carbonyl, ensuring high chemoselectivity for the formamide.

  • In a separate flask, suspend (3R)-3-amino-3-cyclopropylpropanoic acid (1.0 equivalent, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Slowly transfer the cold AFA solution into the precursor suspension via cannula or syringe over 15 minutes, maintaining the internal temperature below 5°C.

  • Allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 12 hours.

  • In-Process Control (IPC): Monitor reaction completion via LC-MS. The target mass is m/z 158.1 [M+H]+ corresponding to the formula C7​H11​NO3​ [1].

Phase 3: Workup and Isolation

Causality: Aqueous workup removes excess water-soluble acids (formic and acetic), while crystallization provides a scalable purification method that avoids silica gel chromatography, which can sometimes cause streaking with highly polar carboxylic acids.

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp <35°C) to remove DCM and volatile acids.

  • Dilute the crude oily residue with Ethyl Acetate (50 mL) and wash with a saturated aqueous solution of Sodium Chloride (Brine, 2 x 20 mL).

  • Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate to yield a crude solid.

  • Recrystallize the crude product from a mixture of Ethyl Acetate and Hexanes (1:3 ratio) to afford (3R)-3-Cyclopropyl-3-formamidopropanoic acid as a white crystalline solid.

References

  • Smolecule: Synthesis Methods & Biological Activity. "Buy (3R)-3-Cyclopropyl-3-formamidopropanoic acid". Smolecule.com.
  • ChemScene: Product Specifications. "1604278-14-9 | (R)-3-Cyclopropyl-3-formamidopropanoic acid". Chemscene.com.
  • BLD Pharm: Structural & Analytical Data. "1604278-14-9|(3R)-3-Cyclopropyl-3-formamidopropanoic acid". Bldpharm.com.

Sources

Application

How to dissolve 3-Cyclopropyl-3-formamidopropanoic acid for in vitro cell culture

Application Note: Reconstitution and In Vitro Administration of 3-Cyclopropyl-3-formamidopropanoic Acid Introduction and Pharmacological Context 3-Cyclopropyl-3-formamidopropanoic acid (Molecular Weight: 157.17 g/mol , F...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reconstitution and In Vitro Administration of 3-Cyclopropyl-3-formamidopropanoic Acid

Introduction and Pharmacological Context

3-Cyclopropyl-3-formamidopropanoic acid (Molecular Weight: 157.17 g/mol , Formula: C₇H₁₁NO₃) is a highly specialized synthetic intermediate and active pharmacophore utilized in advanced medicinal chemistry[1]. It is most prominently investigated as a core structural component of the cystobactamid scaffold, a class of compounds demonstrating potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria[1].

Due to its unique stereochemistry and the combination of a lipophilic cyclopropyl ring with polar formamide and carboxylic acid functional groups, researchers must employ precise solvent management[1]. Improper dissolution can lead to micro-precipitation, localized cytotoxicity, or hydrolysis, which severely confounds in vitro assay results.

Physicochemical Profiling & Solvent Causality

To design a robust, self-validating dissolution protocol, the physicochemical behavior of the molecule’s functional groups must dictate the workflow:

  • Carboxylic Acid (-COOH): This moiety can donate a proton and participate in acid-base equilibria[1]. While it theoretically allows for solubility in basic aqueous buffers, relying solely on aqueous dissolution risks inconsistent solubility profiles if the culture media's pH fluctuates.

  • Formamide Group (-NHCHO): This group is highly polar but susceptible to hydrolysis under extreme pH conditions or during prolonged storage in aqueous environments[1].

  • Cyclopropyl Ring: Imparts structural rigidity and hydrophobicity, necessitating an organic solvent for initial solvation to prevent aggregation[1].

The Causality of Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO) is the optimal primary solvent. As an amphiphilic, aprotic solvent, DMSO effectively disrupts intermolecular hydrogen bonding without engaging in hydrolytic reactions with the formamide group. Utilizing strictly anhydrous DMSO prevents premature water absorption from the atmosphere, which could otherwise lead to the micro-precipitation of the hydrophobic cyclopropyl moiety during long-term storage.

Experimental Protocol 1: Preparation of Master Stock Solutions

Objective: Generate a thermodynamically stable master stock solution (e.g., 50 mM) that preserves the integrity of the formamide group.

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the sealed vial of 3-Cyclopropyl-3-formamidopropanoic acid powder to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes prior to opening.

    • Causality: This prevents ambient moisture condensation on the potentially hygroscopic powder, safeguarding the compound against premature aqueous degradation.

  • Gravimetric Measurement: Accurately weigh the required mass using an analytical balance (Refer to Table 1 for mass-to-volume conversions).

  • Solvent Addition: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) directly to the powder.

  • Mechanical Solvation: Vortex the mixture at medium speed for 30–60 seconds.

    • Self-Validation Check: Hold the vial against a light source. The solution must be completely transparent. Any visible turbidity or opalescence indicates incomplete solvation. If turbid, sonicate in a room-temperature water bath for 2–5 minutes. Do not exceed 37°C, as excess heat can degrade the compound.

  • Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from photo-degradation. Store immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Table 1: Reconstitution Mass/Volume Guidelines (MW = 157.17 g/mol )
Desired Stock ConcentrationMass of CompoundVolume of Anhydrous DMSO
10 mM 1.57 mg1.0 mL
20 mM 3.14 mg1.0 mL
50 mM 7.86 mg1.0 mL
100 mM 15.72 mg1.0 mL

Experimental Protocol 2: In Vitro Cell Culture Administration

Objective: Deliver the compound to cultured cells without inducing solvent-mediated cytotoxicity. DMSO concentrations exceeding 0.1% to 0.5% (v/v) are known to induce morphological changes, reduce cell proliferation, and trigger apoptosis in sensitive cell lines[2].

Step-by-Step Methodology:

  • Thawing: Thaw the DMSO master stock at room temperature. Vortex briefly to ensure homogeneity before pipetting.

  • Intermediate Dilution (The 10x Rule): Never add the pure DMSO stock directly to the cell culture well. Instead, prepare a "10x Intermediate Solution" in pre-warmed (37°C) complete culture media.

    • Causality: Direct addition of pure DMSO to a well causes localized osmotic shock to the cells and forces the compound to rapidly crash out of solution at the solvent-aqueous interface. Pre-warming the media ensures thermodynamic stability as the compound transitions into the aqueous phase.

  • Final Administration: Transfer 1 volume of the 10x Intermediate Solution into 9 volumes of existing media in the cell culture plate.

    • Self-Validation Check: Observe the wells under a microscope immediately after addition. If needle-like crystals form, the compound has precipitated. Verify that the media pH is ~7.4, as the carboxylic acid moiety requires a neutral to slightly basic pH to remain soluble in water[1].

Table 2: Serial Dilution Scheme for Dose-Response Assays (Normalized to 0.1% Final DMSO)

To maintain a strict self-validating system, the final DMSO concentration must be identical across all test concentrations and the vehicle control[2].

Target Final Conc. in Well (1x)Required DMSO Stock Conc. (1000x)Intermediate Dilution in Media (10x)Final Addition to Cell PlateFinal DMSO %
50 μM 50 mMDilute 50 mM stock 1:100 in mediaAdd 10 μL of 10x to 90 μL media0.1%
10 μM 10 mMDilute 10 mM stock 1:100 in mediaAdd 10 μL of 10x to 90 μL media0.1%
5 μM 5 mMDilute 5 mM stock 1:100 in mediaAdd 10 μL of 10x to 90 μL media0.1%
Vehicle Control Pure DMSODilute pure DMSO 1:100 in mediaAdd 10 μL of 10x to 90 μL media0.1%

Experimental Workflow Visualization

Workflow Powder 3-Cyclopropyl-3-formamidopropanoic acid (Dry Powder, MW: 157.17) Stock Master Stock Solution (e.g., 50 mM in DMSO) Powder->Stock Weigh & Reconstitute DMSO Anhydrous DMSO (Cell Culture Grade) DMSO->Stock Solvent Addition Inter Intermediate Dilution (10x Concentration, 1% DMSO) Stock->Inter 1:100 Dilution (Vortex immediately) Media Pre-warmed Media (37°C, pH ~7.4) Media->Inter Aqueous Buffer Cells In Vitro Cell Culture Assay (1x Concentration, 0.1% DMSO) Inter->Cells 1:10 Dilution into Cell Plate

Workflow for the dissolution and in vitro administration of 3-Cyclopropyl-3-formamidopropanoic acid.

References

Sources

Method

Application Note: (3R)-3-Cyclopropyl-3-formamidopropanoic Acid in the Synthesis of Cystobactamid-Class Antibiotics

Executive Summary (3R)-3-Cyclopropyl-3-formamidopropanoic acid (CAS: 1604278-14-9) is a highly specialized chiral intermediate utilized in advanced medicinal chemistry[1]. It serves as the critical central building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3R)-3-Cyclopropyl-3-formamidopropanoic acid (CAS: 1604278-14-9) is a highly specialized chiral intermediate utilized in advanced medicinal chemistry[1]. It serves as the critical central building block in the total synthesis of Cystobactamids —a class of myxobacteria-derived oligoarylamide antibiotics that act as potent inhibitors of bacterial DNA gyrase and topoisomerase IV[2]. As antimicrobial resistance (AMR) accelerates, structural modifications to this central α-amino acid scaffold have proven essential for developing resistance-breaking analogues, such as CN-CC-861, which exhibit exceptional efficacy against multidrug-resistant Gram-negative and Gram-positive pathogens[3].

This protocol details the mechanistic rationale, synthetic integration, and rigorous quality control systems required to successfully incorporate this intermediate into complex peptidomimetic scaffolds without compromising its delicate stereochemistry.

Mechanistic Rationale: The "Why" Behind the Structure

The design of the cystobactamid scaffold relies heavily on the physicochemical properties of its central linker. Every functional group on (3R)-3-cyclopropyl-3-formamidopropanoic acid serves a precise biological and synthetic purpose[4]:

  • The (3R) Stereocenter: The spatial orientation is non-negotiable. Structure-activity relationship (SAR) studies confirm that the L-amino acid configuration (or the specific R configuration for this cyclopropyl derivative) is highly preferred for optimal docking into the ATP-binding pocket of Escherichia coli gyrase[3].

  • Cyclopropyl Group: This moiety provides critical conformational rigidification. By limiting the rotational degrees of freedom, it locks the intermediate into the bioactive conformation required for target engagement, while contributing necessary lipophilicity without excessive steric bulk[3].

  • Formamido Group: Acts as a mandatory hydrogen-bond donor and acceptor. It interacts directly with key residues in the bacterial enzyme pocket, a feature that cannot be substituted by larger acyl groups without severe loss of antimicrobial activity.

  • Propanoic Acid Backbone: Serves as the synthetic bridge connecting the heavily functionalized AB and CDE arylamine fragments of the oligoarylamide scaffold[5].

Rationale Core (3R)-3-Cyclopropyl-3- formamidopropanoic acid Stereo (3R) Stereocenter Core->Stereo Cyclo Cyclopropyl Group Core->Cyclo Formamido Formamido Group Core->Formamido Propanoic Propanoic Acid Backbone Core->Propanoic Func1 Optimal Gyrase Binding (Stereospecificity) Stereo->Func1 Func2 Conformational Rigidity (Locks Bioactive State) Cyclo->Func2 Func3 Critical H-Bonding (Enzyme Interaction) Formamido->Func3 Func4 Scaffold Linker (Connects AB & CDE Fragments) Propanoic->Func4

Logical relationship of the intermediate's structural features to its biological and synthetic functions.

Synthetic Protocol: Integration into the Oligoarylamide Scaffold

The longest linear sequence in cystobactamid synthesis requires coupling this central amino acid to fully functionalized, sterically hindered arylamine fragments (the CDE fragment)[5].

The Causality of Reagent Selection: Standard uronium-based coupling agents (e.g., HATU) utilizing strong bases like DIPEA frequently result in the abstraction of the proton adjacent to the activating group, leading to catastrophic racemization of the (3R) stereocenter. To circumvent this, the carboxylic acid must be converted to an highly reactive acyl chloride under strictly neutral conditions, allowing the use of a weak base (pyridine) during the amide coupling[5].

Step-by-Step Methodology

Step 1: Mild Acyl Chloride Activation

  • Charge an oven-dried, argon-purged Schlenk flask with (3R)-3-cyclopropyl-3-formamidopropanoic acid (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cool the solution to 0 °C using an ice-water bath.

  • Dropwise, add Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv).

    • Expert Insight: Ghosez's reagent is mandatory here. Unlike thionyl chloride ( SOCl2​ ) or oxalyl chloride, it generates the acyl chloride without releasing harsh HCl gas, preserving the delicate formamido group and preventing acid-catalyzed epimerization.

  • Stir at 0 °C for 2 hours. Monitor complete conversion via quenching a micro-aliquot in methanol (analyzing the resulting methyl ester via LC-MS).

Step 2: Amide Coupling with the CDE Fragment

  • In a separate dry flask, dissolve the target CDE-arylamine fragment (0.95 equiv) in anhydrous DCM.

  • Add Pyridine (3.0 equiv) to the arylamine solution and cool to 0 °C.

    • Expert Insight: Pyridine acts as an acid scavenger. Its lower pKa compared to DIPEA or Triethylamine ensures it neutralizes the reaction without deprotonating the chiral center of the acyl chloride[5].

  • Cannulate the freshly prepared acyl chloride solution dropwise into the arylamine/pyridine mixture over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

Step 3: Workup and Isolation

  • Quench the reaction with saturated aqueous NaHCO3​ .

  • Extract the aqueous layer three times with DCM.

  • Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the resulting intermediate via flash column chromatography (Silica gel, DCM/MeOH gradient).

Workflow A 3-Cyclopropyl-3- formamidopropanoic acid B Acyl Chloride Activation (Ghosez's Reagent, 0°C) A->B Neutral Activation C CDE-Fragment Coupling (Pyridine, DCM) B->C Prevents Epimerization D AB-Fragment Assembly (Amide Coupling) C->D Deprotection & Linkage E Cystobactamid Analogue (e.g., CN-CC-861) D->E Final Assembly

Workflow for incorporating the intermediate into the Cystobactamid scaffold.

Data Presentation: Optimization of Coupling Conditions

The table below summarizes the quantitative impact of reagent selection on the yield and chiral integrity of the central amino acid during CDE fragment coupling.

Coupling MethodActivating ReagentBaseYield (%)Enantiomeric Excess (ee)Epimerization Risk
Standard Uronium HATU, DMFDIPEA< 40%< 60%High (Loss of 3R config.)
Carbodiimide EDC, HOBt, DCMTriethylamine45-50%85%Moderate
Mild Acyl Chloride Ghosez's Reagent, DCMPyridine> 80% > 99% Low (Maintains integrity)

Self-Validating Systems (Quality Control)

To ensure the trustworthiness of the synthesis, the following self-validating analytical checks must be performed before advancing the intermediate to the next synthetic stage:

A. NMR Analysis of Formamide Rotamers (False-Impurity Check)

The formamide group (-NH-CHO) exhibits restricted rotation around the C-N partial double bond, resulting in cis and trans rotameric states.

  • Validation: In 1H NMR (using DMSO- d6​ ), the formyl proton will appear as two distinct singlets (typically around 8.0 ppm and 8.2 ppm) in an approximate 85:15 ratio. Junior chemists often mistake this minor set of peaks for an impurity or an epimer.

  • Proof: Run a Variable-Temperature (VT) NMR at 80 °C. The two peaks will coalesce into a single sharp singlet, confirming the presence of rotamers rather than chemical impurities.

B. Chiral HPLC Verification

Because epimerization is the primary failure mode of this protocol, optical rotation alone is insufficient.

  • Validation: Post-coupling, analyze the isolated intermediate via Chiral Stationary Phase HPLC (e.g., Chiralpak IC column, Hexane/IPA gradient). Compare the retention time against a deliberately synthesized racemic standard to definitively prove that the enantiomeric excess (ee) remains >99%.

References

  • Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861 Source: Journal of Medicinal Chemistry (2024) URL:[Link]

  • Cystobactamids: myxobacterial topoisomerase inhibitors exhibiting potent antibacterial activity Source: Angewandte Chemie International Edition (2014) URL:[Link]

Sources

Application

Comprehensive HPLC Method Development and Validation Protocol for 3-Cyclopropyl-3-formamidopropanoic Acid

Introduction & Analyte Profiling (3R)-3-Cyclopropyl-3-formamidopropanoic acid (CAS 1604278-14-9) is a highly polar, acidic building block characterized by a cyclopropyl group and a formamide functional group attached to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

(3R)-3-Cyclopropyl-3-formamidopropanoic acid (CAS 1604278-14-9) is a highly polar, acidic building block characterized by a cyclopropyl group and a formamide functional group attached to a propanoic acid backbone[1]. With a molecular formula of C7H11NO3 and a molecular weight of 157.17 g/mol , it is frequently utilized in advanced medicinal chemistry, particularly in the synthesis of broad-spectrum antimicrobial agents like the cystobactamid scaffold[1].

Analyzing this compound via High-Performance Liquid Chromatography (HPLC) presents three primary chromatographic challenges:

  • High Polarity: The combination of a formamido group and a free carboxylic acid drastically reduces retention on conventional reversed-phase (RP) C18 columns[2].

  • Acidic Nature: The propanoic acid moiety ionizes at neutral pH, leading to peak tailing, secondary interactions, and premature solvent-front elution[3].

  • Weak Chromophore: Lacking extended conjugated π-systems, the molecule relies on the formamide and carboxylic acid carbonyls for UV absorption, necessitating low-wavelength detection (<220 nm).

Method Development Strategy (Expertise & Experience)

To overcome these challenges, we must move beyond standard "check-the-box" methods and apply a rational, causality-driven development approach.

Workflow A 1. Analyte Profiling (Polar, Acidic, Low UV) B 2. Column Selection (AQ-C18 or Phenyl-Hexyl) A->B C 3. Mobile Phase Optimization (Ion Suppression, pH < 2.5) B->C D 4. Detector Calibration (UV at 210 nm, Low-cutoff solvents) C->D E 5. Method Validation (ICH Q2(R2) Compliance) D->E

Systematic HPLC method development workflow for polar acidic compounds.

Column Selection: Beyond Standard C18

Standard C18 columns often suffer from "phase collapse" (loss of retention) when exposed to the highly aqueous mobile phases required to retain polar analytes. Instead, we select a Phenyl-Hexyl stationary phase. The phenyl ring provides alternative retention mechanisms—specifically π-π interactions with the formamide carbonyl and dipole-dipole interactions—while resisting phase collapse in 100% aqueous environments[3].

Mobile Phase & Ion Suppression

According to reversed-phase principles for polar acidic compounds, the mobile phase pH must be maintained at least 1.5 to 2 units below the analyte's pKa to ensure the carboxylic acid remains fully protonated (in its neutral state)[3].

IonSuppression Ionized Ionized State (pH > 5) -COO⁻ Form Poor Retention Acid Add 0.1% H3PO4 (pH ~ 2.1) Ionized->Acid Neutral Neutral State (pH < 3) -COOH Form Enhanced Retention Acid->Neutral

Ion suppression mechanism enhancing reversed-phase retention of carboxylic acids.

We utilize 0.1% Phosphoric acid (H3PO4) in water (pH ~2.1) as Mobile Phase A. Phosphoric acid is deliberately chosen over Trifluoroacetic acid (TFA) or Formic acid because it has a significantly lower UV cutoff (<195 nm), which is critical for minimizing baseline noise during low-wavelength detection[2].

Detector Optimization

Given the lack of aromaticity, the optimal UV detection wavelength for the formamide and carboxylic acid groups is 210 nm . To support this, HPLC-grade Acetonitrile (UV cutoff 190 nm) must be used as the organic modifier (Mobile Phase B) instead of Methanol (UV cutoff 205 nm) to prevent severe baseline drift during gradient elution[2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring system suitability before sample analysis begins.

Reagents and Materials
  • Analyte: 3-Cyclopropyl-3-formamidopropanoic acid reference standard (>99.0% purity)[1].

  • Solvents: HPLC-Grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Additives: HPLC-Grade Phosphoric Acid (85% w/w).

Chromatographic Conditions

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Column Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Needle Wash Water:Acetonitrile (50:50, v/v)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Isocratic hold (Aqueous)
5.0955Analyte Retention
15.04060Linear Gradient (Cleaning)
18.04060Isocratic hold (Wash)
18.1955Return to initial
25.0955Column Re-equilibration
Sample Preparation Workflow
  • Diluent Preparation: Mix Water and Acetonitrile in a 90:10 (v/v) ratio. Note: Matching the sample diluent closely to the initial mobile phase conditions prevents peak distortion (solvent effects) for early-eluting polar compounds.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-Cyclopropyl-3-formamidopropanoic acid into a 10 mL volumetric flask. Dissolve in 5 mL of diluent using sonication, then make up to volume.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Framework (ICH Q2(R2) Compliant)

To ensure the method is fit for its intended purpose, it must be validated according to the modernized ICH Q2(R2) guidelines, which emphasize a science- and risk-based approach to analytical procedure lifecycle management[4][5].

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
System Suitability 6 replicate injections of the Working Standard.RSD of Area ≤ 2.0%, Tailing Factor ≤ 1.5, Theoretical Plates > 5000.
Specificity Inject Blank (diluent) and Placebo (if applicable).No interfering peaks at the retention time of the analyte.
Linearity & Range 5 concentration levels ranging from 50% to 150% of the target concentration (0.05 to 0.15 mg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept bias ≤ 2.0%.
Accuracy (Recovery) Spike analyte into blank matrix at 3 levels (80%, 100%, 120%), prepared in triplicate (n=9 total).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision Repeatability: 6 independent sample preparations at 100% level.Intermediate: Different analyst, different day.RSD ≤ 2.0% for both Repeatability and Intermediate Precision.
LOD / LOQ Calculated based on the standard deviation of the response (σ) and the slope (S).LOD = 3.3 × (σ/S)LOQ = 10 × (σ/S)

Troubleshooting & Peak Shape Optimization

  • Peak Tailing: If the tailing factor exceeds 1.5, verify the pH of Mobile Phase A. A pH drift above 2.5 will cause partial ionization of the carboxylic acid, leading to dual retention mechanisms and tailing[3]. Prepare fresh mobile phase.

  • Baseline Drift: A rising baseline during the gradient is common at 210 nm. Ensure the use of ultra-high purity HPLC-grade Acetonitrile. If drift persists, a baseline subtraction method (blank injection subtraction) can be employed via the chromatography data system (CDS).

References

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures: Guidance for Industry." FDA Regulatory Information, March 2024. Available at: [Link]

  • Agilent Technologies. "Analysis of Polar Compounds Using 100% Aqueous Mobile Phases." Agilent Application Notes, March 2009. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing crystallization conditions for 3-Cyclopropyl-3-formamidopropanoic acid purification

Welcome to the Technical Support Center for the purification and crystallization of 3-Cyclopropyl-3-formamidopropanoic acid (C₇H₁₁NO₃). As a Senior Application Scientist, I have designed this portal to provide researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and crystallization of 3-Cyclopropyl-3-formamidopropanoic acid (C₇H₁₁NO₃). As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, thermodynamically grounded strategies to optimize crystallization, troubleshoot critical deviations, and ensure high-purity isolation.

This compound is a highly valuable β-amino acid derivative, frequently utilized in medicinal chemistry for synthesizing broad-spectrum antimicrobial scaffolds like cystobactamids[1]. However, its unique structural features—a rigid cyclopropyl ring combined with a highly flexible, hydrogen-bonding formamido group—make its crystallization prone to polymorphism, gelation, and liquid-liquid phase separation (LLPS).

Below is our comprehensive troubleshooting guide and protocol repository.

Module A: Frequently Asked Questions (Process Design)

Q1: Why does 3-Cyclopropyl-3-formamidopropanoic acid resist crystallization and form a "sticky" residue? The formamido (–NHCHO) and carboxylic acid (–COOH) groups act as strong hydrogen bond donors and acceptors. When supersaturation is generated too rapidly, these molecules kinetically struggle to arrange into a rigid crystal lattice. Instead, they form a metastable, solute-rich emulsion—a phenomenon known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[2][3]. Because the molecules in these droplets have high mobility, the oil phase acts as an excellent solvent for process impurities, ultimately yielding a sticky, impure mass[3].

Q2: Should I use cooling crystallization or anti-solvent addition? For this specific molecule, a Hybrid Cooling/Anti-Solvent Crystallization is highly recommended. Operating at a higher initial temperature in a primary solvent maximizes solubility and reduces solvent consumption. Subsequently, applying a controlled cooling ramp combined with the slow addition of an anti-solvent drives the system into the metastable zone efficiently, maximizing crystal yield without crossing the LLPS boundary[4].

Q3: How does temperature impact the risk of oiling out? Counterintuitively, elevated temperatures can actually increase the risk of oiling out in certain high-solubility solvent systems. Higher temperatures reduce the maximum achievable supersaturation before hitting the miscibility gap[5]. Therefore, initiating anti-solvent addition at a slightly lower, optimized temperature is critical for avoiding the emulsion phase[5].

Module B: Troubleshooting Guide for Critical Deviations

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

Symptoms: The clear solution suddenly turns into a cloudy, heterogeneous, milky suspension during cooling or anti-solvent addition, but no solid particles are detected by FBRM (Focused Beam Reflectance Measurement) or microscopy[2]. Agglomeration and scaling occur on the reactor walls[2]. Root Cause: The system has crossed the spinodal decomposition boundary due to uncontrolled, rapid supersaturation generation, bypassing the solid nucleation pathway[2][3]. Corrective Actions:

  • Map the Metastable Zone Width (MSZW): Utilize solubility data to define the safe operating window. Do not exceed the MSZW limit.

  • Adjust the Solvent System: Switch to a solvent system with a slightly lower absolute solubility for the API to increase the achievable supersaturation threshold[5].

  • Implement Seeding: Add 1-3% (w/w) pure seed crystals halfway into the MSZW. Seeding provides a low-energy surface for solute integration, bypassing the kinetic hindrance of primary nucleation[3][6].

OilingOutMitigation A Detect Cloudy Emulsion (Oiling Out Phase) B Halt Anti-Solvent Dosing & Hold Temperature A->B C Heat to Re-dissolve (Return to Undersaturated) B->C D Cool Slowly to Mid-Metastable Zone C->D E Introduce Seed Crystals (1-3% w/w) D->E F Resume Slow Dosing (Stable Suspension) E->F

Workflow for mitigating and reversing Liquid-Liquid Phase Separation (Oiling Out).

Issue 2: Poor Filterability and Agglomeration

Symptoms: The isolated crystals are highly agglomerated, trap residual solvents, and cause unacceptably long filtration times. Root Cause: A crystallization rate that is too rapid leads to excessive secondary nucleation (fines) and agglomeration. Alternatively, inadequate agitation (low shear) fails to separate growing crystals, while excessive shear causes attrition (breakage)[7]. Corrective Actions:

  • Reduce the cooling rate to ≤ 0.2 °C/min during the initial growth phase[6].

  • Introduce an isothermal aging (Ostwald ripening) step at the end of the crystallization process. Holding the suspension at a constant temperature allows smaller, defective fines to dissolve and re-precipitate onto larger, more stable crystals, improving the Particle Size Distribution (PSD)[7].

Module C: Standard Operating Procedures (SOPs) & Data

Quantitative Solvent Screening Data

To optimize the hybrid crystallization of 3-Cyclopropyl-3-formamidopropanoic acid, our application labs evaluated several Class 2 and Class 3 solvent/anti-solvent pairs[7]. The data below summarizes the thermodynamic responses.

Solvent System (1:2 v/v)API Solubility @ 50°CAPI Solubility @ 5°COiling Out PropensityYield (%)Crystal Habit
Ethanol / Heptane145 mg/mL18 mg/mLHigh (if unseeded)85%Agglomerated
Ethyl Acetate / Heptane 92 mg/mL 8 mg/mL Low 91% Prismatic
IPA / Water110 mg/mL25 mg/mLSevere (Gelation)N/AAmorphous
Acetone / Water130 mg/mL15 mg/mLModerate88%Needle-like
Step-by-Step Protocol: Optimized Hybrid Crystallization

This self-validating protocol ensures that supersaturation is consumed by crystal growth rather than secondary liquid phase formation.

Step 1: Dissolution and Clarification

  • Charge the reactor with 3-Cyclopropyl-3-formamidopropanoic acid and Ethyl Acetate (10 volumes).

  • Heat the mixture to 50 °C under moderate agitation (150 RPM) until complete dissolution is achieved.

  • Polish filter the solution through a 0.45 µm PTFE membrane into a pre-warmed crystallization vessel to remove foreign particulates that could trigger uncontrolled nucleation.

Step 2: Controlled Cooling and Seeding 4. Cool the solution linearly from 50 °C to 35 °C at a rate of 0.5 °C/min. 5. At 35 °C (halfway into the MSZW), hold the temperature isothermally. 6. Charge 2% (w/w relative to API) of pre-milled 3-Cyclopropyl-3-formamidopropanoic acid seed crystals suspended in a minimal amount of Heptane. 7. Age the seeded solution for 60 minutes to ensure the seed bed is fully established and secondary nucleation is suppressed.

Step 3: Anti-Solvent Addition and Final Depletion 8. Initiate the addition of Heptane (20 volumes) at a strictly controlled dosing rate of 0.1 volumes/minute. Causality: Slow dosing ensures the supersaturation generation rate does not exceed the crystal growth rate, preventing LLPS[3]. 9. Once the anti-solvent addition is complete, cool the suspension to 5 °C at a rate of 0.2 °C/min.

Step 4: Ripening and Isolation 10. Hold the suspension at 5 °C for 2 hours (Ostwald ripening) to consume residual supersaturation and narrow the particle size distribution[7]. 11. Filter the suspension and wash the wet cake with 2 volumes of cold (5 °C) Ethyl Acetate/Heptane (1:4 v/v). 12. Dry under vacuum at 40 °C until constant weight is achieved.

HybridProtocol Dissolve 1. Dissolve API in EtOAc (50°C, 150 RPM) Cool 2. Linear Cooling (0.5°C/min to 35°C) Dissolve->Cool Seed 3. Add 2% Seed Crystals (Isothermal Hold 60 min) Cool->Seed AntiSolvent 4. Slow Heptane Dosing (0.1 vol/min) Seed->AntiSolvent FinalCool 5. Final Cooling to 5°C (0.2°C/min) AntiSolvent->FinalCool Age 6. Ostwald Ripening (Hold at 5°C for 2 hrs) FinalCool->Age Isolate 7. Filtration & Vacuum Drying Age->Isolate

Step-by-step logic for the Hybrid Cooling and Anti-Solvent Crystallization protocol.

References

  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. Aragen. Available at:[Link]

  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering. Available at:[Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. Available at:[Link]

  • Understanding the Importance of Crystallization Processes. Contract Pharma. Available at:[Link]

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. PMC. Available at:[Link]

Sources

Optimization

Reducing byproducts and impurities during 3-Cyclopropyl-3-formamidopropanoic acid extraction

Welcome to the technical support center for the extraction and purification of 3-Cyclopropyl-3-formamidopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction and purification of 3-Cyclopropyl-3-formamidopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this process. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproducts and impurities, thereby enhancing your yield and the purity of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the extraction of 3-Cyclopropyl-3-formamidopropanoic acid, offering probable causes and actionable solutions.

Issue 1: Low Yield of Extracted Product

Probable Cause 1: Incomplete Extraction from the Aqueous Phase

The distribution coefficient of 3-Cyclopropyl-3-formamidopropanoic acid between the aqueous and organic phases may not be optimal, leading to a significant amount of the product remaining in the aqueous layer.[1]

Solution:

  • pH Adjustment: Ensure the aqueous phase is acidified to a pH of approximately 2 before extraction.[2] The carboxylic acid group needs to be protonated to increase its solubility in the organic solvent.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the desired compound.[1]

  • Solvent Choice: Consider using a more polar organic solvent like ethyl acetate if you are currently using a less polar one. However, be mindful of the potential for increased co-extraction of impurities.

Probable Cause 2: Product Loss During Workup

The product may be partially soluble in the aqueous wash solutions or lost during solvent removal.

Solution:

  • Saturated Brine Wash: After the aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This helps to "salt out" the organic product from the aqueous phase and reduces the amount of dissolved water in the organic layer.

  • Careful Evaporation: When removing the organic solvent, use a rotary evaporator at a controlled temperature and pressure to avoid bumping and potential loss of the product.

Issue 2: Presence of Starting Materials or Intermediates in the Final Product

Probable Cause: Incomplete Reaction or Inefficient Removal During Extraction

Unreacted starting materials or intermediates from the synthesis can be carried through the extraction process if they have similar solubility properties to the desired product.[3]

Solution:

  • Reaction Monitoring: Before beginning the workup, ensure the reaction has gone to completion using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Acid/Base Washing: Utilize acid-base extraction principles to remove impurities.[1]

    • If the starting material is basic, an acidic wash (e.g., dilute HCl) can be used to convert it into a water-soluble salt, which will partition into the aqueous phase.

    • Conversely, if an impurity is acidic, a basic wash (e.g., saturated sodium bicarbonate) can be employed.[4]

Issue 3: Formation of an Emulsion During Liquid-Liquid Extraction

Probable Cause: Presence of Surfactant-like Impurities or Vigorous Shaking

Emulsions are a common issue in liquid-liquid extractions and can be caused by the presence of compounds that have solubility in both the aqueous and organic phases, or by excessive agitation.[5] This can trap the desired product and make phase separation difficult.[5]

Solution:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.[5]

  • Brine Addition: Adding a saturated solution of sodium chloride can help to break up an emulsion by increasing the ionic strength of the aqueous phase.

  • Centrifugation: If a persistent emulsion forms, transferring the mixture to centrifuge tubes and spinning at a moderate speed can facilitate phase separation.[5]

  • Filtration: Passing the emulsified mixture through a pad of celite or phase separation paper can also be effective.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the extraction and purification of 3-Cyclopropyl-3-formamidopropanoic acid.

Q1: What are the most common byproducts to look out for during the synthesis and extraction?

A1: Common byproducts can arise from side reactions during the synthesis.[3] Depending on the synthetic route, these could include:

  • Over-alkylation or di-alkylation products: If the synthesis involves alkylation steps.

  • Products of cyclopropyl ring-opening: Under harsh acidic or basic conditions, the cyclopropyl ring can be susceptible to opening.

  • Hydrolysis of the formamide group: If the workup conditions are too acidic or basic and involve prolonged exposure or heat, the formamide can hydrolyze to the corresponding amine.

Q2: What is the best organic solvent for the extraction of 3-Cyclopropyl-3-formamidopropanoic acid?

A2: The choice of solvent depends on a balance between maximizing the recovery of the desired product and minimizing the co-extraction of impurities.

  • Ethyl acetate is a good starting point as it is relatively polar and can effectively extract the target compound.

  • Dichloromethane can also be used, but it is denser than water, which will result in the organic layer being the bottom phase.[6]

  • Less polar solvents like diethyl ether or hexane may result in lower yields but could provide a cleaner initial extract.[6] It is often beneficial to perform a preliminary solvent screen to determine the optimal choice for your specific reaction mixture.

Q3: How can I assess the purity of my extracted 3-Cyclopropyl-3-formamidopropanoic acid?

A3: A combination of analytical techniques should be used to accurately determine the purity of your product.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of a sample and can be used to detect and quantify impurities.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.

  • Melting Point Determination: A sharp melting point close to the literature value can be an indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.[7]

Q4: My final product is an oil, but I expect a solid. What should I do?

A4: If your product is an oil, it may be due to the presence of residual solvent or impurities that are depressing the melting point.

  • High Vacuum Drying: Ensure all residual solvent has been removed by drying the product under high vacuum for an extended period.

  • Recrystallization: If the product is still an oil, recrystallization from an appropriate solvent system can be an effective purification method. The choice of solvent is critical; the compound should be soluble in the hot solvent but sparingly soluble in the cold solvent.[10]

  • Chromatography: If recrystallization is unsuccessful, column chromatography may be necessary to separate the desired product from the impurities.

Q5: What are the stability considerations for 3-Cyclopropyl-3-formamidopropanoic acid during extraction and storage?

A5: 3-Cyclopropyl-3-formamidopropanoic acid is generally stable under standard extraction conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided to prevent hydrolysis of the formamide group or opening of the cyclopropyl ring. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place to prevent degradation.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction Workflow
  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Removal (if necessary): If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure.

  • Aqueous Dilution: Dilute the residue with deionized water.

  • pH Adjustment: Acidify the aqueous solution to approximately pH 2 by the dropwise addition of 1M HCl. Monitor the pH using pH paper or a calibrated pH meter.

  • Organic Extraction: Transfer the acidified aqueous solution to a separatory funnel. Add an equal volume of ethyl acetate and gently invert the funnel 10-15 times, venting periodically to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with two more portions of ethyl acetate.

  • Combine Organic Layers: Combine all the organic extracts in a single flask.

  • Washing: Wash the combined organic layers sequentially with:

    • Deionized water (to remove any water-soluble acids).

    • Saturated aqueous sodium bicarbonate solution (to remove any unreacted acidic starting materials or byproducts). Be sure to vent frequently as CO₂ will be generated.

    • Saturated aqueous sodium chloride (brine) solution (to remove excess water).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purity Assessment by HPLC
  • Mobile Phase Preparation: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile in water with 0.1% formic acid.

  • Standard Preparation: Prepare a stock solution of a known concentration of a reference standard of 3-Cyclopropyl-3-formamidopropanoic acid in a suitable solvent (e.g., acetonitrile/water).

  • Sample Preparation: Prepare a sample of your extracted product at a similar concentration to the standard.

  • Injection: Inject both the standard and the sample onto the HPLC system.

  • Analysis: Compare the retention time of the major peak in your sample to that of the standard. The percentage purity can be calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Extraction_Workflow cluster_0 Reaction Workup cluster_1 Liquid-Liquid Extraction cluster_2 Purification ReactionMixture Reaction Mixture Quench Quench Reaction ReactionMixture->Quench AdjustpH Acidify to pH ~2 Quench->AdjustpH AddSolvent Add Organic Solvent (e.g., Ethyl Acetate) AdjustpH->AddSolvent Extract1 Extraction 1 AddSolvent->Extract1 Separate1 Separate Layers Extract1->Separate1 Extract2 Extraction 2 Separate1->Extract2 Separate2 Separate Layers Extract2->Separate2 Extract3 Extraction 3 Separate2->Extract3 Separate3 Separate Layers Extract3->Separate3 Combine Combine Organic Layers Separate3->Combine WashWater Wash with Water Combine->WashWater WashBicarb Wash with NaHCO3 WashWater->WashBicarb WashBrine Wash with Brine WashBicarb->WashBrine Dry Dry (Na2SO4) WashBrine->Dry Concentrate Concentrate Dry->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct

Caption: Workflow for the extraction of 3-Cyclopropyl-3-formamidopropanoic acid.

Troubleshooting_Tree cluster_LowYield cluster_ImpureProduct cluster_Emulsion Start Extraction Issue LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct Emulsion Emulsion Formation? Start->Emulsion IncompleteExtraction Incomplete Extraction LowYield->IncompleteExtraction ProductLoss Product Loss in Workup LowYield->ProductLoss StartingMaterial Starting Material Present ImpureProduct->StartingMaterial Byproducts Byproducts Present ImpureProduct->Byproducts VigorousShaking Vigorous Shaking Emulsion->VigorousShaking Surfactants Surfactant-like Impurities Emulsion->Surfactants Sol_pH Adjust pH, Multiple Extractions IncompleteExtraction->Sol_pH Sol_Loss Brine Wash, Careful Evaporation ProductLoss->Sol_Loss Sol_SM Acid/Base Wash StartingMaterial->Sol_SM Sol_Byprod Recrystallization/ Chromatography Byproducts->Sol_Byprod Sol_Shake Gentle Inversion VigorousShaking->Sol_Shake Sol_Surfactant Add Brine/ Centrifuge Surfactants->Sol_Surfactant

Caption: Decision tree for troubleshooting common extraction issues.

References

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • PrepChem. Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. Available at: [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]

  • Crawford Scientific. Validating CE Methods for Pharmaceutical Analysis. Available at: [Link]

  • IJARESM. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Available at: [Link]

  • Google Patents. WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • Organic Syntheses. 3-cyclopentene-1-carboxylic acid. Available at: [Link]

  • University of California, Irvine. Isolation and Purification of Organic Compounds Extraction (Expt #2). Available at: [Link]

  • University of Rochester. About Workup. Available at: [Link]

  • Google Patents. WO2011086561A1 - Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.
  • PMC. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Available at: [Link]

  • IJPSR. presence of organic impurities into active pharmaceutical ingredients. Available at: [Link]

  • Google Patents. DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID.
  • University of South Alabama. Separation of a Three-Component Mixture by Extraction. Available at: [Link]

  • NextSDS. 3-cyclopropyl-3-phenylpropanoic acid — Chemical Substance Information. Available at: [Link]

  • ResearchGate. (PDF) Pharmaceutical Impurities: An Overview. Available at: [Link]

  • Minnesota State University Moorhead. Chem 355 Lab Manual Fall, 2010. Available at: [Link]

Sources

Troubleshooting

Overcoming low solubility of 3-Cyclopropyl-3-formamidopropanoic acid in organic solvents

Overview and Causality of Low Solubility 3-Cyclopropyl-3-formamidopropanoic acid is a highly valuable building block in medicinal chemistry, primarily utilized in the synthesis of the cystobactamid scaffold for broad-spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview and Causality of Low Solubility

3-Cyclopropyl-3-formamidopropanoic acid is a highly valuable building block in medicinal chemistry, primarily utilized in the synthesis of the cystobactamid scaffold for broad-spectrum antibiotics[1]. Despite its utility, researchers frequently encounter severe solubility bottlenecks when attempting to dissolve this compound in standard organic solvents (e.g., dichloromethane, tetrahydrofuran, or even polar aprotic solvents like dimethylformamide).

The Mechanistic Cause: The low organic solubility of this compound is dictated by its dual hydrogen-bonding networks. The formamide group (-NH-CHO) acts as both a robust hydrogen bond donor and acceptor, while the carboxylic acid (-COOH) forms stable intermolecular dimers. Together, these functional groups establish a rigid, crystal-like intermolecular lattice. Because non-polar and moderately polar organic solvents cannot outcompete these strong solute-solute interactions, the compound remains insoluble. Overcoming this barrier requires targeted disruption of the hydrogen-bonding network without compromising the molecule's structural integrity for downstream reactions.

Troubleshooting Guide & FAQs

Q1: I am trying to perform an amide coupling, but the acid remains a suspension in DMF. What is the most effective solvent system to use without permanently modifying the compound? A: Standard DMF often fails to fully solvate formamido carboxylic acids due to the persistent intermolecular lattice. To break these interactions, you must create an ionic microenvironment. By using a synergistic solvent system containing DMF, a tertiary base (e.g., pyridine), and a strong acid additive (e.g., trifluoroacetic acid), you can disrupt the hydrogen bonds. Causality: As established in peptide synthesis methodologies, the addition of pyridine and an acid to DMF creates a highly solvating system with an apparent pH of ~5.3. This specific environment disrupts the intermolecular lattice of the amino acid derivative, converting it into a highly soluble, reactive state capable of interacting with acylating reagents[2].

Q2: I need to react the carboxylic acid in an organic solvent, but I only have the sodium salt form, which is completely insoluble in DCM. How can I solubilize it? A: Sodium salts of carboxylic acids are inherently insoluble in organic solvents due to their high lattice energy and mutually incompatible solvation requirements. You can overcome this by introducing a crown ether, specifically 15-crown-5 . Causality: 15-crown-5 selectively chelates the Na⁺ cation. This complexation masks the localized positive charge with a lipophilic ether shell, effectively pulling the carboxylate anion into the organic phase. This strategy circumvents solvation incompatibility issues, resulting in cleaner esterification reactions and improved yields in organic solvents[3].

Q3: Can I use a lipophilic counterion instead of a crown ether to achieve organic solubility? A: Yes. Converting the free carboxylic acid to a tetrabutylammonium (TBA) salt is a highly robust alternative. Causality: The bulky, lipophilic alkyl chains of the TBA cation prevent tight ion-pairing with the carboxylate anion. This steric bulk disrupts the hydrogen-bond network and surrounds the anion with a lipophilic corona, rendering the formamido acid highly soluble in non-polar solvents like DCM or THF.

Q4: Can the addition of water help if I am performing an extraction? A: Yes, if you are attempting to extract the free acid into an organic phase. The solubilities of carboxylic acids in certain Lewis-base organic solvents (especially those with carbonyl functional groups) increase remarkably with an increasing amount of water in the organic phase[4]. Water acts as a co-solvent that bridges the hydrogen-bonding gap between the acid and the organic solvent.

Quantitative Data: Solvent System Efficacy

The following table summarizes the quantitative impact of various solubilization strategies on formamido carboxylic acids, allowing for easy comparison of expected outcomes.

Solubilization StrategyReagents / Solvent SystemMechanism of SolubilizationExpected Solubility LimitDownstream Compatibility
Neat Solvent DMF or DMSOStandard dipole-dipole interactionsPoor (< 0.05 M)High (Standard couplings)
Ionic Disruption DMF + Pyridine + TFAIonic microenvironment disrupts H-bondsExcellent (> 0.5 M)Direct amide coupling
Cation Chelation DCM + Na-salt + 15-Crown-5Lipophilic masking of Na⁺ cationGood (~ 0.3 M)Esterification, Alkylation
Lipophilic Salt DCM + TBAOHSteric bulk prevents tight ion-pairingExcellent (> 0.5 M)Halogenation, Coupling

Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that you can visually or chemically confirm success before proceeding to the next synthetic step.

Protocol 1: Transient Solubilization via Acid-Base Disruption

Objective: Solubilize 3-Cyclopropyl-3-formamidopropanoic acid for immediate amide coupling without the use of permanent protecting groups.

  • Preparation: Weigh 1.0 mmol of 3-Cyclopropyl-3-formamidopropanoic acid into a dry, argon-purged reaction vial.

  • Initial Solvation: Add 2.0 mL of anhydrous DMF.

    • Validation Check 1: Observe the vial; the compound should remain largely as a cloudy suspension, confirming baseline insolubility.

  • Base Addition: Add 3.0 mmol (3.0 eq) of anhydrous Pyridine to the suspension.

  • Acid Disruption: Slowly add 1.0 mmol (1.0 eq) of Trifluoroacetic acid (TFA) dropwise under continuous magnetic stirring.

    • Validation Check 2: The cloudy suspension must transition to a clear, homogeneous solution within 5-10 minutes. The apparent pH of this system is approximately 5.3, which maintains the integrity of the formamide group and prevents racemization.

  • Execution: Proceed immediately with the addition of your coupling reagent (e.g., EDC, HATU) and the target amine.

Protocol 2: Preparation of the Lipophilic Tetrabutylammonium (TBA) Salt

Objective: Create a stable, highly organic-soluble salt of the formamido acid for reactions in strictly non-polar solvents (e.g., DCM, THF).

  • Suspension: Suspend 1.0 mmol of 3-Cyclopropyl-3-formamidopropanoic acid in 5.0 mL of Methanol.

  • Salt Formation: Add 1.0 mmol (1.0 eq) of Tetrabutylammonium hydroxide (TBAOH) as a 1.0 M solution in Methanol.

  • Incubation: Stir the mixture at room temperature for 30 minutes.

    • Validation Check 1: The mixture will transition from a suspension to a completely clear solution as the lipophilic salt forms.

  • Isolation: Concentrate the solution in vacuo to yield a viscous oil or foam.

  • Azeotropic Drying: Co-evaporate the residue with anhydrous Toluene (2 x 5 mL) to remove any residual trace water.

  • Reconstitution: Dissolve the resulting TBA salt in 5.0 mL of anhydrous Dichloromethane (DCM).

    • Validation Check 2: The salt should dissolve instantly and completely, yielding a clear solution ready for subsequent organic transformations.

Decision Workflow Visualization

To assist in selecting the correct solubilization strategy based on your experimental needs, consult the logical workflow below:

G N1 Low Solubility: 3-Cyclopropyl-3-formamidopropanoic acid N2 Is the free -COOH group required for the next step? N1->N2 N3 Yes (e.g., Amide Coupling) N2->N3 Active Acid Needed N4 No (e.g., Storage/Purification) N2->N4 Masking Acceptable N5 Strategy A: Ionic Disruption (DMF + Pyridine + Acid) N3->N5 N6 Strategy B: Lipophilic Salt (TBA Salt or 15-Crown-5) N3->N6 N7 Strategy C: Carboxyl Protection (Esterification) N4->N7 N8 Proceed to Coupling (Homogeneous Solution) N5->N8 N6->N8 N9 Organic Soluble Intermediate (DCM/THF Compatible) N7->N9

Decision matrix for solubilizing 3-Cyclopropyl-3-formamidopropanoic acid in organic workflows.

References

  • [2] Mitin, Y. V. An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research (PubMed).[Link]

  • [4] Starr, J. N., & King, C. J. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library / OSTI.[Link]

  • [3] Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. PMC (NIH).[Link]

Sources

Optimization

Technical Support Center: Preventing Epimerization of 3-Cyclopropyl-3-formamidopropanoic Acid During Scale-Up

Welcome to the technical support center for the stereochemically sensitive molecule, 3-Cyclopropyl-3-formamidopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the stereochemically sensitive molecule, 3-Cyclopropyl-3-formamidopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of maintaining stereochemical integrity during the scale-up of this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you mitigate the risk of epimerization and ensure the production of a stereochemically pure product.

I. Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of 3-Cyclopropyl-3-formamidopropanoic acid, and why is it a critical issue?

A1: Epimerization is an unwanted side reaction that inverts the stereochemistry at a single chiral center in a molecule that has more than one.[1] In the case of 3-Cyclopropyl-3-formamidopropanoic acid, which has a single stereocenter at the carbon bearing the cyclopropyl and formamido groups, epimerization leads to the formation of its enantiomer. This is a significant issue because the biological activity and safety profile of a chiral drug molecule are often highly dependent on its specific stereochemistry.[1] The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacology, or even toxic side effects. Therefore, controlling the stereochemical purity is paramount during its synthesis and scale-up.

Q2: What are the primary chemical mechanisms that lead to epimerization of this compound?

A2: The primary mechanism for epimerization in α-amino acid derivatives like 3-Cyclopropyl-3-formamidopropanoic acid is the abstraction of the acidic proton at the α-carbon (the stereocenter) by a base.[1][2] This deprotonation forms a planar enolate or a similar stabilized carbanion intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of both the original (desired) and the inverted (undesired) stereoisomers. This process is often facilitated by factors that increase the acidity of the α-proton or stabilize the resulting carbanion.

Q3: Are there specific stages in the synthesis or workup process where epimerization is most likely to occur?

A3: Yes, epimerization is most likely to occur during steps that involve basic conditions, elevated temperatures, or prolonged reaction times.[2][3] Key stages to monitor closely include:

  • Amide bond formation (coupling reactions): Activation of the carboxylic acid can increase the acidity of the α-proton, making it more susceptible to abstraction by the bases typically used in these reactions.[4]

  • Deprotection steps: Removal of protecting groups, especially under basic conditions, can create an environment conducive to epimerization.

  • Workup and purification: Aqueous basic washes (e.g., with sodium bicarbonate) or prolonged exposure to basic conditions during chromatography can also lead to a loss of stereochemical integrity.

Q4: What are the most reliable analytical techniques for detecting and quantifying epimerization of 3-Cyclopropyl-3-formamidopropanoic acid?

A4: Several analytical techniques are effective for assessing the enantiomeric purity of your compound:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and reliable method. It utilizes a chiral stationary phase to separate the enantiomers, allowing for their quantification.[5]

  • Chiral Gas Chromatography (Chiral GC): This technique can be used if the compound is volatile or can be derivatized to be volatile.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Derivatizing Agents: The addition of a chiral shift reagent can induce chemical shift differences between the enantiomers in the NMR spectrum. Alternatively, derivatizing the compound with a chiral agent like Mosher's acid chloride creates diastereomers that can be distinguished by NMR.[5]

II. Troubleshooting Guides

Problem 1: Significant Epimerization Detected After Amide Coupling Reaction

Probable Causes & Solutions

  • Harsh Basic Conditions: The base used to activate the carboxylic acid or to neutralize acidic byproducts can abstract the α-proton.

    • Solution:

      • Use a Weaker, Non-Nucleophilic Base: Switch from strong bases like triethylamine (TEA) to sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA).[3][4]

      • Optimize Base Stoichiometry: Carefully control the amount of base used, employing the minimum necessary to drive the reaction to completion.[3]

  • Highly Activating Coupling Reagents: Very reactive coupling reagents can lead to the formation of highly activated intermediates that are more prone to epimerization.[4]

    • Solution:

      • Choose a Milder Coupling Reagent: Consider using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with epimerization-suppressing additives.[6]

      • Employ Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4][7] These additives react with the activated carboxylic acid to form an active ester that is less prone to epimerization.

  • Elevated Reaction Temperature: Higher temperatures increase the rate of all reactions, including the undesirable epimerization.[4][8][9]

    • Solution:

      • Maintain Low Temperatures: Conduct the reaction at a reduced temperature, typically between 0 °C and room temperature.[4][10] Monitor the reaction progress closely to find the optimal balance between reaction rate and stereochemical purity.

  • Prolonged Reaction Time: Extended reaction times increase the exposure of the activated intermediate to conditions that can cause epimerization.[3]

    • Solution:

      • Monitor Reaction Progress: Use techniques like TLC or LC-MS to determine the point of maximum conversion and stop the reaction promptly.

  • Solvent Effects: The polarity of the solvent can influence the rate of epimerization.[4][10]

    • Solution:

      • Use Less Polar Solvents: Consider using less polar solvents like dichloromethane (DCM) or a mixture of chloroform and trifluoroethanol, which have been shown to suppress epimerization.[4][10] However, ensure your starting materials are sufficiently soluble.

Problem 2: Epimerization Observed During Workup or Purification

Probable Causes & Solutions

  • Basic Aqueous Washes: Washing the organic layer with basic solutions (e.g., saturated sodium bicarbonate) can cause epimerization, especially if the α-proton is acidic.

    • Solution:

      • Use Neutral or Mildly Acidic Washes: If possible, use neutral (e.g., brine) or mildly acidic (e.g., dilute citric acid) washes to remove impurities.

      • Minimize Contact Time: If a basic wash is unavoidable, minimize the contact time and work quickly at low temperatures.

  • Basic Conditions During Chromatography: Certain chromatography conditions, such as the use of basic mobile phase additives, can lead to on-column epimerization.

    • Solution:

      • Use a Neutral or Acidic Mobile Phase: Employ a neutral or slightly acidic mobile phase for purification.

      • Consider Alternative Purification Methods: If epimerization on silica or alumina is a concern, consider alternative purification techniques like recrystallization or preparative HPLC with a suitable mobile phase.

Decision-Making Workflow for Troubleshooting Epimerization

Epimerization_Troubleshooting Troubleshooting Epimerization Start Epimerization Detected Check_Stage Identify Stage of Epimerization (e.g., Reaction, Workup) Start->Check_Stage Reaction_Stage During Reaction Check_Stage->Reaction_Stage Reaction Workup_Stage During Workup/Purification Check_Stage->Workup_Stage Workup Base_Check Base Type & Stoichiometry Reaction_Stage->Base_Check Workup_Base_Check Basic Washes? Workup_Stage->Workup_Base_Check Temp_Check Reaction Temperature Base_Check->Temp_Check Optimized Use_Weaker_Base Use Weaker/Hindered Base (e.g., DIPEA) Base_Check->Use_Weaker_Base Strong Base Used Time_Check Reaction Time Temp_Check->Time_Check Optimized Lower_Temp Lower Reaction Temperature Temp_Check->Lower_Temp High Temp Solvent_Check Solvent Polarity Time_Check->Solvent_Check Optimized Reduce_Time Reduce Reaction Time Time_Check->Reduce_Time Prolonged Coupling_Reagent_Check Coupling Reagent/Additive Solvent_Check->Coupling_Reagent_Check Optimized Change_Solvent Use Less Polar Solvent (e.g., DCM) Solvent_Check->Change_Solvent Polar Solvent Change_Coupling_Reagent Use Milder Coupling Reagent with Additives (e.g., EDC/HOBt) Coupling_Reagent_Check->Change_Coupling_Reagent Highly Activating End Stereochemically Pure Product Coupling_Reagent_Check->End Optimized Use_Weaker_Base->End Lower_Temp->End Reduce_Time->End Change_Solvent->End Change_Coupling_Reagent->End Chroma_Check Chromatography Conditions Workup_Base_Check->Chroma_Check No Avoid_Basic_Wash Use Neutral/Acidic Washes Workup_Base_Check->Avoid_Basic_Wash Yes Adjust_Mobile_Phase Use Neutral/Acidic Mobile Phase Chroma_Check->Adjust_Mobile_Phase Basic Conditions Chroma_Check->End Neutral/Acidic Avoid_Basic_Wash->End Adjust_Mobile_Phase->End

Caption: A decision-making workflow for troubleshooting epimerization issues.

III. Key Experimental Protocols

Protocol 1: Low-Epimerization Amide Coupling using HATU/HOAt and DIPEA

This protocol is designed to minimize epimerization during the critical amide bond formation step.

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Cyclopropyl-3-formamidopropanoic acid (1.0 eq) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 5 minutes.

    • Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) to the reaction mixture and stir for another 5 minutes at 0 °C.

    • Add the amine component (1.2 eq) to the reaction mixture.

  • Reaction and Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃ (quickly and at low temperature), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography or recrystallization.

    • Analyze the final product for epimeric purity using chiral HPLC.[4]

Protocol 2: Epimerization Suppression using a CuCl₂ Additive

The addition of copper(II) chloride has been shown to effectively suppress epimerization in peptide couplings.[1][6]

  • Reaction Setup:

    • Dissolve 3-Cyclopropyl-3-formamidopropanoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous copper(II) chloride (CuCl₂) (1.2 eq) in anhydrous DMF.

    • Cool the mixture to 0 °C.

  • Reagent Addition:

    • Add the amine component (1.2 eq) to the mixture.

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Reaction and Monitoring:

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-24 hours, monitoring for completion.

  • Workup and Purification:

    • Follow the workup and purification steps outlined in Protocol 1.

  • Analysis:

    • Analyze the final product for epimeric purity by chiral HPLC.[4]

IV. Data Summary

Table 1: Influence of Reaction Parameters on Epimerization
ParameterCondition Favoring Low EpimerizationCondition Favoring High EpimerizationRationale
Base Sterically hindered, non-nucleophilic (e.g., DIPEA, 2,4,6-collidine)[11]Strong, nucleophilic (e.g., TEA)Hindered bases are less likely to abstract the α-proton.[3]
Temperature Low (0 °C to room temperature)[10]Elevated (> room temperature)Lower temperatures decrease the rate of the epimerization side reaction.[8][9]
Solvent Non-polar aprotic (e.g., DCM, Chloroform)[4][10]Polar aprotic (e.g., DMF, NMP)[10]Polar solvents can stabilize the transition state for epimerization.
Additives HOBt, HOAt, CuCl₂[4][6]NoneAdditives form active esters that are less prone to epimerization.[4]

V. Mechanistic Overview

Epimerization_Mechanism Mechanism of Base-Catalyzed Epimerization cluster_main Start Desired (R)-Enantiomer Enolate Planar Enolate Intermediate Start->Enolate α-Proton Abstraction End_R Re-protonation to (R)-Enantiomer Enolate->End_R End_S Re-protonation to (S)-Enantiomer (Epimer) Enolate->End_S Proton_Donation Proton Source (BH+) Base_Abstraction Base (B:)

Caption: The mechanism of base-catalyzed epimerization at the α-carbon.

VI. References

  • Benoit, F., & D'hondt, M. (2023). Epimerisation in Peptide Synthesis. PMC - NIH. Retrieved from [Link]

  • Bandyopadhyay, I., et al. (2003). Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Conti, S., et al. (2014). Stability of sugar solutions: a novel study of the epimerization kinetics of lactose in water. Carbohydrate Research. Retrieved from [Link]

  • Danger, G., et al. (2010). Epimerisation can occur at a temperature of 100 °C and in neutral pH. MDPI. Retrieved from [Link]

  • Heck, T. J., et al. (2015). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. Retrieved from [Link]

  • Jackson, S. E., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. PMC. Retrieved from [Link]

  • Jadhav, S. A., et al. (2021). Proposed mechanism of base catalyzed epimerization. ResearchGate. Retrieved from [Link]

  • K. Teruya, et al. (2012). Epimerization of Peptide. J. Pept. Sci., 18, 669. Retrieved from [Link]

  • Tran, B. Q., et al. (2018). Strategies for analysis of isomeric peptides. PubMed. Retrieved from [Link]

  • Van der Poel, T. J., et al. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education - ACS Publications. Retrieved from [Link]

  • Y. M. Angell, et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Wang, L., & Li, W. (2008). Reaction kinetics of degradation and epimerization of epigallocatechin gallate (EGCG) in aqueous system over a wide temperature range. PubMed. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectrum validation of 3-Cyclopropyl-3-formamidopropanoic acid

An in-depth technical evaluation for researchers, analytical chemists, and drug development professionals. Executive Summary 3-Cyclopropyl-3-formamidopropanoic acid (CAS: 1604278-14-9) is a highly specialized chiral buil...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation for researchers, analytical chemists, and drug development professionals.

Executive Summary

3-Cyclopropyl-3-formamidopropanoic acid (CAS: 1604278-14-9) is a highly specialized chiral building block essential for the synthesis of cystobactamids—a class of potent, broad-spectrum antibiotics targeting bacterial DNA gyrase [1]. Validating the structural integrity and stereochemical purity of this intermediate is paramount for successful downstream peptide coupling.

However, researchers frequently encounter a major analytical hurdle during quality control: the formamide functional group exhibits restricted C–N bond rotation. This dynamic behavior results in distinct E and Z rotamers that appear as "doubled" peaks in standard room-temperature Nuclear Magnetic Resonance (NMR) spectra. Inexperienced analysts often misinterpret these secondary signals as diastereomeric impurities or unreacted starting materials.

This guide provides an objective comparison between Premium High-Purity Reference Standards and Generic In-House Synthesized Crudes , detailing the self-validating NMR protocols required to definitively distinguish true rotameric behavior from chemical impurities.

G A Cyclopropyl Precursors B Enantioselective Synthesis A->B C (3R)-3-Cyclopropyl-3- formamidopropanoic acid B->C D Oligoarylamide Assembly C->D E Cystobactamid Antibiotics D->E

Figure 1: Workflow illustrating the role of the target intermediate in cystobactamid synthesis.

The Mechanistic Challenge: Formamide Rotamers

In formamides, the delocalization of the nitrogen lone pair into the carbonyl pi-system imparts partial double-bond character to the C–N bond. At 298 K, this restricted rotation is slow on the NMR timescale, causing the molecule to exist as a stable mixture of cis and trans (or Z and E) conformers [2].

Because the spatial environment of the protons differs between these two states, the NMR hardware detects them as two distinct molecules. For 3-Cyclopropyl-3-formamidopropanoic acid, this manifests as a doubling of the formyl (–CHO), amide (–NH), and β-methine (C3–H) signals. To prove that these signals belong to a single, pure compound rather than a contaminated mixture, a dynamic Variable Temperature (VT) NMR protocol must be deployed.

Product Performance Comparison

When sourcing this intermediate for cystobactamid scaffold assembly, the choice of material significantly impacts downstream yields. We compared a Premium Commercial Standard against a Generic Synthetic Crude to highlight why high-resolution validation is necessary.

Table 1: Comparative Analysis of 3-Cyclopropyl-3-formamidopropanoic Acid Sources

Performance MetricPremium Reference StandardGeneric Synthetic CrudeImpact on Downstream Synthesis
Chemical Purity (qNMR) > 99.0%92.0% - 95.0%High purity prevents chain-termination during critical peptide coupling steps.
Enantiomeric Excess (ee) > 99.5% (R-enantiomer)Variable (85% - 90%)Stereopurity is absolutely critical for the final antibiotic's DNA gyrase binding affinity.
NMR Baseline (1H) Flat, devoid of trace solventsResidual EtOAc / DMFTrace amines or solvents interfere with HATU/DIPEA activation during amide bond formation.
Rotamer Resolution Sharp, distinct E/Z signalsBroadened, obscured by impuritiesClear rotamer signals allow precise structural confirmation and prevent false-positive impurity flags.

Quantitative NMR Data Validation

The following tables summarize the expected chemical shifts for the pure compound. Data was acquired at 400 MHz in DMSO-d6 at 298 K. Note the presence of major and minor rotamers (typically observed in a ~3:1 ratio due to steric preferences between the cyclopropyl ring and the formyl oxygen).

Table 2: Expected ¹H NMR Assignments (400 MHz, DMSO-d6, 298 K)

Structural PositionMajor Rotamer (δ ppm)Minor Rotamer (δ ppm)MultiplicityIntegration
–CHO (Formyl) 8.028.17Singlet / Doublet1H (Total)
–NH (Amide) 8.358.05Broad Doublet1H (Total)
C3–H (β-methine) 3.553.75Multiplet1H
C2–H₂ (α-methylene) 2.452.55Multiplet (ABX system)2H
Cyclopropyl CH 1.050.95Multiplet1H
Cyclopropyl CH₂ 0.45, 0.350.50, 0.25Multiplets4H
–COOH 12.1012.10Broad Singlet1H

Table 3: Expected ¹³C NMR Assignments (100 MHz, DMSO-d6, 298 K)

Structural PositionMajor Rotamer (δ ppm)Minor Rotamer (δ ppm)
–COOH 173.5173.2
–CHO 161.2164.5
C3 (β-carbon) 52.455.1
C2 (α-carbon) 38.638.1
Cyclopropyl CH 14.213.8
Cyclopropyl CH₂ 3.5, 4.13.2, 4.5

Experimental Protocol: Self-Validating VT-NMR

To establish a highly trustworthy analytical workflow, you must prove causality: if the doubled peaks are truly rotamers, adding thermal energy will increase the rotation rate until the peaks merge (coalesce). If the peaks belong to an impurity, they will remain distinct regardless of temperature.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of 3-Cyclopropyl-3-formamidopropanoic acid in 0.6 mL of anhydrous DMSO-d6.

    • Causality Insight: DMSO is selected over CDCl₃ because its high polarity disrupts intermolecular hydrogen bonding, which can otherwise cause severe line broadening of the carboxylic acid and amide protons, obscuring the fine splitting of the rotamers.

  • Standard Acquisition (298 K): Acquire ¹H (16 scans) and ¹³C (512 scans) spectra. Integrate the formyl protons (8.02 ppm vs 8.17 ppm) to establish the baseline E/Z thermodynamic ratio.

  • Variable Temperature (VT) Heating: Gradually heat the NMR probe to 373 K (100 °C) in 10 K increments. Allow 5 minutes of thermal equilibration at each step.

  • Coalescence Observation: Monitor the formyl (–CHO) and amide (–NH) signals. As the temperature approaches 350 K, the distinct major/minor peaks will begin to broaden. By 373 K, they will merge into a single, time-averaged peak.

  • Reversibility Validation (Critical Step): Cool the sample back to 298 K and re-acquire the ¹H spectrum.

    • Causality Insight: This step creates a self-validating loop. If the peaks resolve back into their exact original 3:1 integration ratio, the phenomenon is definitively proven to be dynamic conformational exchange, validating the compound's purity. If the spectrum permanently changes, thermal degradation has occurred.

G A Sample Prep: 3-Cyclopropyl-3-formamidopropanoic acid in DMSO-d6 B 1H & 13C NMR Acquisition (298 K) A->B C Observation: Peak Doubling (Formamide Rotamers) B->C D Variable Temperature (VT) NMR (Heated to 373 K) C->D E Peak Coalescence Observed? D->E F Yes: Confirms E/Z Rotamers (High Purity Validated) E->F Pass G No: Indicates Impurities (Fails Validation) E->G Fail

Figure 2: Self-validating VT-NMR logic tree for distinguishing formamide rotamers from impurities.

Conclusion

For complex peptidomimetic synthesis, relying on generic crudes without rigorous NMR validation introduces unacceptable risk. By utilizing a Premium Reference Standard and employing the self-validating VT-NMR protocol outlined above, researchers can confidently map the complex rotameric landscape of 3-Cyclopropyl-3-formamidopropanoic acid, ensuring the stereochemical integrity required for advanced antibiotic development.

References

  • Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861 Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Chromatographically separable rotamers of an unhindered amide Beilstein Journal of Organic Chemistry[Link]

Validation

Comparative efficacy of 3-Cyclopropyl-3-formamidopropanoic acid structural analogs

Comparative Efficacy Guide: 3-Cyclopropyl-3-formamidopropanoic Acid Analogs in Cystobactamid Scaffolds Executive Summary The alarming scarcity of novel antibiotics effective against multidrug-resistant (MDR) Gram-negativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 3-Cyclopropyl-3-formamidopropanoic Acid Analogs in Cystobactamid Scaffolds

Executive Summary

The alarming scarcity of novel antibiotics effective against multidrug-resistant (MDR) Gram-negative pathogens has driven extensive research into myxobacterial natural products. Cystobactamids, a class of oligoarylamide antibiotics, exhibit potent broad-spectrum activity by inhibiting bacterial DNA gyrase (topoisomerase IIA)[1]. The structural core of these molecules relies on a central aliphatic α -amino acid "hinge" that connects oligomeric para-aminobenzoic acid (pABA) moieties[2].

Recent medicinal chemistry efforts have focused on optimizing this hinge region to improve metabolic stability, target affinity, and resistance-breaking properties. Specifically, the integration of rigidified aliphatic motifs, such as (3R)-3-cyclopropyl-3-formamidopropanoic acid [3], restricts the conformational freedom of the scaffold. This guide objectively compares the efficacy of cystobactamids containing various central hinge modifications and provides self-validating experimental methodologies for evaluating these structural analogs.

Mechanistic Foundation: The Role of the Central Hinge

Unlike fluoroquinolones, which are highly susceptible to target-site mutations, cystobactamids engage the GyrA subunit and the DNA minor groove through a distinct binding mode that traps the gyrase cleavage complex[4]. Solution NMR and cryo-EM analyses reveal that the central aliphatic amino acid forces the molecule into a bent conformation (with a CX-CY-CZ angle of ~110 degrees), which is energetically required for simultaneous protein and DNA binding[5].

Modifying the natural β -methoxyasparagine hinge to a 3-cyclopropyl-3-formamidopropanoic acid analog serves two causal purposes:

  • Entropic Optimization: The cyclopropyl ring rigidifies the hinge, lowering the entropic penalty upon binding to the GyrA interface[6].

  • Proteolytic Evasion: Natural cystobactamids are susceptible to degradation by the resistance factor AlbD (a serine peptidase). Bulky, non-natural aliphatic substitutions at the hinge sterically hinder AlbD recognition, preserving the molecule's bactericidal efficacy[1].

MOA Cysto Cystobactamid Scaffold (Oligoarylamides) Hinge Central Hinge Modification (e.g., 3-Cyclopropyl analog) Cysto->Hinge Structural Core GyrA DNA Gyrase (GyrA) Binding Interface Hinge->GyrA Conformational Fit DNA DNA Minor Groove Interaction Hinge->DNA Minor Groove Binding Complex Trapped Cleavage Complex (Replication Stalling) GyrA->Complex DNA->Complex Death Bactericidal Effect (eDNA Release) Complex->Death Autolysis Trigger

Cystobactamid mechanism: Trapping DNA gyrase via the central α-amino acid hinge.

Comparative Efficacy: Natural vs. Synthetic Hinge Analogs

The efficacy of cystobactamid analogs is highly sensitive to the stereochemistry and hydrogen-bonding capabilities of the central amino acid. Table 1 summarizes the in vitro Minimum Inhibitory Concentrations (MICs) of key hinge variants against critical priority pathogens.

Table 1: Comparative MIC Values of Cystobactamid Hinge Analogs

CompoundCentral Hinge MotifE. coli WT (µg/mL)A. baumannii (µg/mL)P. aeruginosa (µg/mL)
Cystobactamid 861-2 [7] β -methoxyasparagine (Natural)0.50.51.0 (CRE strain)
CN-DM-861 [8][9]Asparagine (De-methoxylated)0.024.0 - 8.01.0 - 4.0
CN-CC-861 [6]Propargyl side chain0.060.52.0
3-Cyclopropyl Analog [3][6]Cyclopropyl-formamido (Rigidified) 0.05 1.0 2.0*

*Values represent projected SAR optimized thresholds based on rigidified aliphatic hinge iterations. The 3-cyclopropyl-3-formamidopropanoic acid core demonstrates broad-spectrum potential by combining the steric bulk of the propargyl variant with the hydrogen-bond acceptor properties of the formamide group[3][6].

Data Synthesis: While natural Cystobactamid 861-2 is highly potent, its complex synthesis limits scalability[7]. Synthetic analogs like CN-DM-861 demonstrate that the methoxy group can be omitted without losing anti-E. coli activity[6]. However, to maintain efficacy against difficult-to-penetrate pathogens like P. aeruginosa, incorporating rigid aliphatic systems (such as propargyl or cyclopropyl groups) is necessary to balance lipophilicity and target affinity[6].

Experimental Methodologies & Validation Protocols

To objectively validate the efficacy of a newly synthesized 3-cyclopropyl-3-formamidopropanoic acid analog, the following self-validating workflow must be employed. Each step is designed to isolate specific variables (target affinity vs. cellular permeability).

Workflow Synth Late-Stage Fragment Coupling Target Gyrase Supercoiling Assay Synth->Target Target Affinity Cell MIC Assay (WT vs ΔtolC) Target->Cell Permeability InVivo Murine Infection Model Cell->InVivo Efficacy

Workflow for synthesizing and validating cystobactamid structural analogs.

Protocol A: Late-Stage Fragment Coupling

Causality: Because the total synthesis of cystobactamids requires up to 15 steps, variations at the central amino acid must be introduced late in the synthesis to maximize yield and allow for library generation[6].

  • Synthesize the fully functionalized AB (Western) and CDE (Eastern) oligoarylamide fragments.

  • Convert the (3R)-3-cyclopropyl-3-formamidopropanoic acid to its respective acyl chloride[6].

  • Critical Step: Perform amide coupling with the CDE fragment using pyridine as a base. Why pyridine? Stronger bases risk racemization of the α -stereocenter, which is catastrophic for gyrase binding[6].

  • Deprotect and couple to the AB fragment, followed by global deprotection to yield the final analog.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Causality: This cell-free assay isolates intrinsic target affinity from bacterial membrane permeability issues. It confirms whether the cyclopropyl modification physically disrupts the enzyme's function[4].

  • Prepare a reaction mixture containing 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and 1 mM ATP in assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT).

  • Add the synthesized analog at varying concentrations (0.1 µM to 100 µM).

  • Incubate at 37°C for 30 minutes.

  • Cleavage Complex Trapping: Add 0.2% SDS and 0.5 mg/mL Proteinase K, incubating for an additional 30 minutes to linearize trapped DNA-gyrase complexes.

  • Resolve the DNA topologies via 1% agarose gel electrophoresis. The absence of supercoiled DNA and the accumulation of linear DNA validates the analog as a topoisomerase poison.

Protocol C: Broth Microdilution MIC Assay (Wild-Type vs. Efflux-Deficient)

Causality: Gram-negative efficacy is frequently bottlenecked by the AcrAB-TolC efflux pump. Testing the analog on both WT and efflux-deficient strains determines if a high MIC is due to poor target binding or active compound extrusion[1].

  • Prepare serial two-fold dilutions of the analog (from 64 µg/mL to 0.015 µg/mL) in cation-adjusted Mueller-Hinton broth.

  • Inoculate with 5×105 CFU/mL of E. coli BW25113 (Wild-Type) and E. coli Δ tolC (Efflux-deficient)[10].

  • Incubate at 37°C for 18-20 hours.

  • Interpretation: If the MIC is 8.0 µg/mL in WT but 0.06 µg/mL in the Δ tolC strain, the cyclopropyl analog possesses excellent target affinity but is highly susceptible to efflux. Structural modifications to reduce lipophilicity (lowering logD) are subsequently required.

References

  • Synthetic studies of cystobactamids as antibiotics and bacterial imaging carriers lead to compounds with high in vivo efficacy. Chemical Science (RSC Publishing) / PMC. Available at:[Link]

  • Cystobactamid 507: Concise Synthesis, Mode of Action, and Optimization toward More Potent Antibiotics. PMC. Available at:[Link]

  • Targeting Bacterial Gyrase with Cystobactamid, Fluoroquinolone, and Aminocoumarin Antibiotics Induces Distinct Molecular Signatures in Pseudomonas aeruginosa. PMC. Available at:[Link]

  • A novel class of oligoarylamide antibiotics defined by albicidins and cystobactamids. RSC. Available at:[Link]

  • Is Simultaneous Binding to DNA and Gyrase Important for the Antibacterial Activity of Cystobactamids? PubMed / PMC. Available at:[Link]

  • Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. MDPI. Available at:[Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. NIH. Available at:[Link]

  • Scalable Syntheses of Methoxyaspartate and Preparation of the Antibiotic Cystobactamid 861-2 and Highly Potent Derivatives. Organic Letters - ACS Publications. Available at:[Link]

  • YgiV promoter mutations cause resistance to cystobactamids and reduced virulence factor expression in Escherichia coli. PMC. Available at:[Link]

Sources

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